molecular formula C36H73NO4 B6595790 Ceramide 3 CAS No. 475995-75-6

Ceramide 3

Cat. No.: B6595790
CAS No.: 475995-75-6
M. Wt: 584.0 g/mol
InChI Key: IEZRNEGTKRQRFV-LFBNJJMOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ceramide 3, also known scientifically as N-stearoyl phytosphingosine and commercially as Ceramide NP, is a bioactive sphingolipid essential for maintaining the skin's permeability barrier. It is a key constituent of the stratum corneum, the outermost layer of the epidermis, where extracellular lipid matrices form lamellar structures that prevent transepidermal water loss and protect against environmental insults . Chemically, this compound is defined by its phytosphingosine backbone amidated with stearic acid (a C18:0 fatty acid) . This structure accounts for approximately 22.1% of the total ceramide pool in human skin, underscoring its physiological importance . Its mechanism of action in barrier function involves integrating into the lipid bilayers between corneocytes, forming stable lamellar phases that are crucial for the skin's integrity and hydration . Beyond its structural role, this compound is a signaling molecule involved in key cellular processes. Ceramides, as a class, modulate immune cell activation, trafficking, and inflammatory responses . They are central mediators of cellular stress, influencing pathways that lead to growth inhibition, autophagy, and apoptosis . The biosynthesis of ceramides like this compound is a finely regulated process. It can be synthesized de novo in the endoplasmic reticulum, a pathway initiated by serine palmitoyltransferase (SPT) and completed by ceramide synthase (CerS) enzymes, which confer specificity for acyl-CoA substrates . This compound is also a central precursor in the sphingolipid metabolic network, which includes over 4,000 distinct species. It can be metabolized into other complex sphingolipids or regenerated through the salvage pathway, highlighting its dynamic nature in cellular homeostasis . For researchers, this compound is invaluable for: - Skin Barrier Research: Studying the formation and repair of the epidermal permeability barrier in models of skin health and disease . - Dermatological Studies: Investigating the molecular basis of conditions like atopic dermatitis, psoriasis, and xerosis, which are characterized by ceramide deficiency . - Cell Signaling Studies: Exploring the role of bioactive sphingolipids in regulating apoptosis, inflammation, and cellular stress responses . - Cosmeceutical & Therapeutic Development: Serving as a reference standard and key ingredient in the development of advanced formulations aimed at restoring skin barrier function . This product is provided as a high-purity chemical reagent and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]octadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H73NO4/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-35(40)37-33(32-38)36(41)34(39)30-28-26-24-22-20-16-14-12-10-8-6-4-2/h33-34,36,38-39,41H,3-32H2,1-2H3,(H,37,40)/t33-,34+,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEZRNEGTKRQRFV-LFBNJJMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C(CCCCCCCCCCCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H]([C@@H](CCCCCCCCCCCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H73NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80963881, DTXSID901335580
Record name N-(1,3,4-Trihydroxyoctadecan-2-yl)octadecanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80963881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(1S,2S,3R)-2,3-Dihydroxy-1-(hydroxymethyl)heptadecyl]octadecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901335580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

584.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34354-88-6, 475995-75-6
Record name Ceramide 3
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34354-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1,3,4-Trihydroxyoctadecan-2-yl)octadecanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80963881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(1S,2S,3R)-2,3-Dihydroxy-1-(hydroxymethyl)heptadecyl]octadecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901335580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ceramide (Octadecanamide, N-[(1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl])
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.246.331
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"Ceramide 3" role in stratum corneum lipid organization

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide: The Pivotal Role of Ceramide 3 in Stratum Corneum Lipid Organization

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The stratum corneum (SC), the outermost layer of the epidermis, serves as the primary barrier between the body and the external environment. Its function is critically dependent on the unique composition and highly ordered structure of its intercellular lipid matrix. Ceramides constitute the largest fraction of these lipids, and among them, this compound, also known as Ceramide NP, is a cornerstone of barrier integrity. This technical guide delves into the fundamental role of this compound in the supramolecular organization of SC lipids. We will explore its biophysical contributions to the formation of ordered lamellar phases and dense lateral packing, detail the biosynthetic pathways responsible for its production, and present the key experimental methodologies used to elucidate its structural role. Quantitative data from pivotal studies are summarized, and the clinical implications of this compound deficiency in pathological skin conditions are discussed, highlighting its importance as a target for therapeutic and dermatological product development.

Introduction to the Stratum Corneum Barrier

The protective function of the stratum corneum is often described by the "bricks and mortar" model, where the terminally differentiated corneocytes ("bricks") are embedded in a continuous matrix of intercellular lipids ("mortar")[1][2]. This lipid matrix is the principal pathway for the diffusion of substances and is paramount in preventing transepidermal water loss (TEWL) and protecting against exogenous threats[3][4]. The matrix is primarily composed of an approximately equimolar mixture of ceramides, free fatty acids, and cholesterol[4].

Ceramides, making up about 50% of the lipid mass, are the most crucial structural components. This compound (Ceramide NP) is one of the most abundant ceramides in healthy skin. Its specific molecular structure consists of a phytosphingosine base linked to a non-hydroxylated (Normal) saturated fatty acid, such as stearic acid. This structure is uniquely suited to interact with other SC lipids, forming a highly ordered and impermeable barrier. A deficiency in this compound is strongly correlated with compromised barrier function, as seen in inflammatory skin diseases like atopic dermatitis and psoriasis.

Supramolecular Architecture of Stratum Corneum Lipids

The remarkable barrier properties of the SC are a direct result of the precise three-dimensional arrangement of its intercellular lipids. This organization is characterized on two main levels: the lamellar arrangement and the lateral packing of the lipid acyl chains.

Lamellar Organization

Small-angle X-ray diffraction (SAXD) and neutron diffraction studies have revealed that SC lipids self-assemble into two principal lamellar phases coexisting within the intercellular space:

  • Long Periodicity Phase (LPP): A lamellar structure with a repeat distance of approximately 13 nm.

  • Short Periodicity Phase (SPP): A more compact lamellar structure with a repeat distance of about 5.4 to 6.0 nm.

The LPP is thought to be a trilayer structure with a central layer of cholesterol and free fatty acids sandwiched between two layers of ceramides, with the long acyl chains of some ceramides spanning the entire structure. The SPP is a more conventional bilayer arrangement. The presence and integrity of both phases are essential for a fully functional barrier.

Lateral Packing

Wide-angle X-ray diffraction (WAXD) provides insight into the lateral packing of the lipid hydrocarbon chains. The density of this packing is a key determinant of barrier permeability. Two main packing arrangements are observed:

  • Orthorhombic Packing: A very dense and highly ordered arrangement that provides the lowest permeability and is characteristic of a healthy, robust barrier.

  • Hexagonal Packing: A less dense arrangement that allows for more molecular motion and results in a more permeable barrier.

The presence of a significant fraction of lipids in the orthorhombic subcell is a hallmark of competent skin barrier function. Studies have shown that the addition of free fatty acids to ceramide and cholesterol mixtures can induce a transition from hexagonal to the more desirable orthorhombic packing.

Caption: Schematic of the stratum corneum lipid organization.

Biophysical Contribution of this compound

This compound's molecular structure, featuring a saturated acyl chain and a phytosphingosine headgroup capable of extensive hydrogen bonding, makes it an exceptional ordering agent within the lipid matrix. It integrates seamlessly into the lipid bilayers, where it performs several critical functions:

  • Increases Molecular Order: Saturated ceramides like this compound have a strong ordering effect, decreasing the fluidity of the lipid matrix and promoting the formation of gel/fluid phase separations. This rigidification is essential for reducing permeability.

  • Promotes Dense Packing: this compound, in concert with cholesterol and long-chain saturated fatty acids, facilitates the formation of the dense orthorhombic lateral packing, which is the least permeable configuration of the lipid barrier.

  • Maintains Hydration: By forming a highly ordered, impermeable barrier, this compound is crucial for preventing the loss of water through the epidermis (TEWL), thereby maintaining skin hydration and pliability.

Biosynthesis of this compound

Ceramides destined for the stratum corneum barrier are synthesized via the de novo pathway within the endoplasmic reticulum of keratinocytes in the viable layers of the epidermis. This multi-step process is critical for supplying the lipids needed to form the barrier during keratinocyte differentiation.

The key enzymatic steps are:

  • Condensation: The pathway begins with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT) , the rate-limiting enzyme.

  • Reduction: The resulting ketone is reduced to form a dihydrosphingosine (sphinganine) long-chain base.

  • N-Acylation: A fatty acid is attached to the long-chain base via an amide bond. This step is catalyzed by a family of six ceramide synthases (CerS) , each with specificity for different fatty acid chain lengths. CerS3 is highly expressed in the skin and is primarily responsible for synthesizing the very long-chain ceramides, including the precursors for this compound, that are essential for barrier function.

  • Desaturation & Hydroxylation: Finally, modifications to the sphingoid base, such as the introduction of a double bond by dihydroceramide desaturase, produce the final ceramide structure.

Once synthesized, these lipids are packaged into lamellar bodies, which are secreted into the extracellular space at the interface of the stratum granulosum and stratum corneum. Enzymatic modification of the precursor lipids within this space leads to the final mixture of ceramides, cholesterol, and free fatty acids that form the mature barrier structure.

Ceramide_Biosynthesis Fig. 2: De Novo this compound Synthesis Pathway cluster_ER Endoplasmic Reticulum (Keratinocyte) Precursors L-Serine + Palmitoyl-CoA KDS 3-Ketodihydrosphingosine Precursors->KDS SPT DHS Dihydrosphingosine (Sphinganine) KDS->DHS Reduction DHCer Dihydroceramide DHS->DHCer CerS3 (adds fatty acid) Cer3 This compound (NP) DHCer->Cer3 Desaturation LB Lamellar Bodies Cer3->LB Transport SC Stratum Corneum Extracellular Matrix LB->SC Secretion Experimental_Workflow Fig. 3: General Workflow for Diffraction-Based Lipid Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation p1 Lipid Mixing (Cer3, CHOL, FFA) p2 Solvent Evaporation p1->p2 p3 Hydration & Equilibration p2->p3 a1 Mount Sample in Diffractometer p3->a1 a2 Collect Diffraction Patterns (SAXD & WAXD) a1->a2 an1 Calculate Lamellar Repeat Distances (d) a2->an1 an2 Identify Lateral Packing Type a2->an2 an3 Construct Structural Model an1->an3 an2->an3

References

The Role of Ceramide 3 in Epidermal Barrier Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The epidermal barrier, located in the stratum corneum, is crucial for preventing water loss and protecting against external threats. Ceramides, composing over 50% of the lipid matrix by weight, are the primary architects of this barrier.[1] Among the various ceramide classes, Ceramide 3, also known as Ceramide NP (N-stearoyl phytosphingosine), is a cornerstone for maintaining barrier integrity and skin hydration.[2][3] This technical guide provides an in-depth examination of this compound's structure, synthesis, and multifaceted roles in epidermal homeostasis. It details the molecular mechanisms and signaling pathways influenced by this compound, summarizes quantitative data on its levels in healthy versus compromised skin, and outlines key experimental protocols for its study. This document serves as a comprehensive resource for professionals engaged in dermatological research and the development of advanced therapeutic skincare.

Introduction: The Epidermal Barrier and the Primacy of Ceramides

The skin's primary protective function is executed by the epidermis, specifically its outermost layer, the stratum corneum (SC).[1] This layer is often described using a "brick and mortar" analogy, where terminally differentiated corneocytes ("bricks") are embedded in a continuous matrix of intercellular lipids ("mortar").[4] This lipid matrix is the principal barrier to water loss and the entry of pathogens, allergens, and irritants.

The lipid matrix is a highly organized structure composed of approximately 50% ceramides, 25% cholesterol, and 15% free fatty acids, arranged in a specific lamellar bilayer structure. Ceramides are a heterogeneous class of sphingolipids, each comprising a sphingoid base linked to a fatty acid via an amide bond. This compound (Ceramide NP) is distinguished by its phytosphingosine backbone N-acylated with a saturated fatty acid, typically stearic acid. This structure is critical for its function, allowing it to integrate efficiently into the lipid bilayers, where it plays a vital role in maintaining the structural integrity and hydration of the skin.

Molecular Mechanisms of this compound in Barrier Homeostasis

This compound contributes to epidermal barrier homeostasis through several key mechanisms:

  • Structural Integrity and Water Retention: this compound is fundamental to forming stable, tightly packed lamellar lipid bilayers in the SC. This organization, often a highly ordered orthorhombic packing, creates a formidable barrier that minimizes transepidermal water loss (TEWL), effectively locking in moisture. A deficiency in this compound disrupts this structure, leading to increased permeability, water loss, and the clinical signs of dry, sensitive skin.

  • Synergistic Action: this compound works in concert with other ceramides, particularly Ceramide 1 (EOS), to maintain the proper architecture of the lamellar layers. This synergistic relationship is crucial for the overall resilience and function of the epidermal barrier.

  • Modulation of Inflammatory Signaling: Beyond its structural role, this compound possesses anti-inflammatory properties. A compromised barrier allows allergens and irritants to penetrate the skin, triggering an inflammatory cascade. By restoring barrier integrity, this compound helps prevent this initial trigger. Furthermore, ceramides and their metabolites can directly modulate immune signaling pathways, such as the NF-κB and MAPK pathways, which control the expression of pro-inflammatory cytokines. Dysregulation of ceramide levels can lead to an exaggerated immune response, characteristic of inflammatory skin conditions like atopic dermatitis and psoriasis.

The De Novo Synthesis Pathway of this compound in Keratinocytes

Ceramides destined for the epidermal barrier are primarily synthesized via the de novo pathway within the endoplasmic reticulum (ER) of keratinocytes in the stratum granulosum. This multi-step enzymatic process is essential for generating the specific ceramides required for barrier formation.

The synthesis begins with the condensation of L-serine and palmitoyl-CoA by the enzyme serine palmitoyl-CoA transferase (SPT), forming 3-ketosphinganine. This is subsequently reduced to sphinganine (dihydrosphingosine). The critical step for generating this compound involves the acylation of a sphingoid base with a very-long-chain fatty acid, a reaction catalyzed by a family of six distinct ceramide synthases (CerS).

Ceramide Synthase 3 (CerS3) is highly expressed in the skin and is primarily responsible for synthesizing the ultra-long-chain ceramides (C26 and longer) that are crucial for barrier function. CerS3's activity is elevated during keratinocyte differentiation. The resulting ceramides are then converted to glucosylceramides, transported to the extracellular space via lamellar bodies, and finally hydrolyzed back into ceramides by β-glucocerebrosidase to form the intercellular lipid lamellae.

G cluster_ER Endoplasmic Reticulum (Keratinocyte) cluster_Extracellular Stratum Corneum (Extracellular Space) Serine L-Serine SPT SPT Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT Sphinganine Sphinganine (Dihydrosphingosine) KSR 3-KSR CerS3 CerS3 Sphinganine->CerS3 VLCFA_CoA Very-Long-Chain Acyl-CoA VLCFA_CoA->CerS3 Dihydroceramide Dihydroceramide DES1 DES1 Dihydroceramide->DES1 Ceramide Ceramide (e.g., this compound) Barrier Formation of Lamellar Lipid Bilayer Ceramide->Barrier Transport via Lamellar Bodies & Hydrolysis SPT->Sphinganine 3-Ketosphinganine CerS3->Dihydroceramide DES1->Ceramide G start Start acclimate Subject Acclimatization (20-22°C, 40-60% RH, 20-30 min) start->acclimate baseline Baseline Measurement (e.g., TEWL, Corneometry) acclimate->baseline application Apply Test Formulation (this compound vs. Placebo) baseline->application timepoint Incubation Timepoints (e.g., 1h, 2h, 4h, 24h) application->timepoint measurement Repeat Measurements at Each Timepoint timepoint->measurement analysis Data Analysis (Compare vs. Baseline & Placebo) measurement->analysis end End analysis->end

References

The Pivotal Role of Ceramide NP in Lamellar Body Dynamics and Epidermal Barrier Integrity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis, transport, and function of Ceramide NP in the context of lamellar body formation and secretion, critical processes for the establishment and maintenance of the epidermal permeability barrier. This document synthesizes current research, presenting detailed molecular pathways, experimental methodologies, and quantitative data to support further investigation and therapeutic development.

Introduction: Ceramide NP and the Epidermal Barrier

The stratum corneum (SC), the outermost layer of the epidermis, functions as the primary barrier against water loss and external insults. This barrier is critically dependent on its unique lipid composition, organized into intercellular lamellar sheets. Ceramides are the most abundant lipid class in the SC, with Ceramide NP (N-acylated phytosphingosine) being a key molecular species for maintaining barrier integrity. Deficiencies in Ceramide NP are associated with various skin disorders, including atopic dermatitis and psoriasis, highlighting its importance in skin health[1][2][3].

Ceramide NP is not directly secreted into the extracellular space. Instead, its journey begins with the synthesis of its precursor, glucosylceramide, within the keratinocyte. These precursors are then packaged into specialized secretory organelles known as lamellar bodies. This guide elucidates the intricate molecular choreography that governs the formation of these lipid-laden organelles and their ultimate contribution to the formidable barrier of the skin.

The Molecular Journey of Ceramide NP Precursors to the Stratum Corneum

The formation of a functional epidermal barrier is a multi-step process that involves the synthesis of lipids in the endoplasmic reticulum (ER), their transport through the Golgi apparatus, packaging into lamellar bodies, and finally, their secretion and enzymatic modification in the extracellular space of the stratum corneum.

De Novo Synthesis of Ceramide Precursors

The synthesis of the precursors to Ceramide NP begins in the ER of keratinocytes[4][5]. The core of this process is the de novo synthesis of ceramides, which involves a series of enzymatic reactions:

  • Serine Palmitoyltransferase (SPT) : This enzyme catalyzes the initial and rate-limiting step, the condensation of serine and palmitoyl-CoA to form 3-ketodihydrosphingosine.

  • 3-Ketodihydrosphingosine Reductase : This enzyme reduces 3-ketodihydrosphingosine to dihydrosphingosine (sphinganine).

  • Ceramide Synthases (CerS) : A family of six CerS enzymes acylate dihydrosphingosine with fatty acyl-CoAs of varying chain lengths to produce dihydroceramides. CerS3 is particularly important for generating the very-long-chain fatty acid-containing ceramides crucial for the skin barrier.

  • Dihydroceramide Desaturase : This enzyme introduces a double bond into dihydroceramide to form ceramide.

  • Sphingolipid Δ4-desaturase/C4-hydroxylase : This enzyme is responsible for the formation of the phytosphingosine base characteristic of Ceramide NP.

The resulting ceramide is then glycosylated by glucosylceramide synthase (GCS) in the Golgi apparatus to form glucosylceramide, the primary precursor for most stratum corneum ceramides, including the precursor to Ceramide NP.

Lamellar Body Formation and Cargo Loading

Lamellar bodies are lysosome-related organelles that form in the upper stratum spinosum and stratum granulosum layers of the epidermis. They are the primary vehicles for transporting barrier lipids and the necessary processing enzymes to the extracellular space.

The loading of glucosylceramide into lamellar bodies is an active process mediated by the ATP-binding cassette transporter A12 (ABCA12) . ABCA12 is a transmembrane protein located on the limiting membrane of lamellar bodies and the trans-Golgi network. It is believed to flip glucosylceramides from the cytosolic to the luminal side of the lamellar body membrane, allowing for their accumulation within the organelle. Mutations in the ABCA12 gene lead to severe skin barrier defects, such as Harlequin ichthyosis, underscoring its critical role in lipid transport.

Lamellar Body Secretion and Extracellular Processing

As keratinocytes terminally differentiate, lamellar bodies are transported to the apical periphery of the granular cells. The secretion of lamellar body contents into the intercellular space at the interface of the stratum granulosum and stratum corneum is a regulated process of exocytosis.

Once secreted, the internal lamellae of the lamellar bodies reorganize to form the continuous lipid sheets of the stratum corneum. Concurrently, the lipid precursors undergo enzymatic modification. The key enzymes involved in the generation of Ceramide NP from its precursor are β-glucocerebrosidase (GCase) and acid sphingomyelinase (aSMase) , which are also transported within the lamellar bodies. These enzymes catalyze the hydrolysis of glucosylceramides and sphingomyelin, respectively, to generate ceramides, including Ceramide NP. The acidic pH of the stratum corneum is optimal for the activity of these enzymes.

Signaling Pathways Regulating Lamellar Body Formation

The formation and secretion of lamellar bodies are tightly regulated processes. Several signaling pathways have been identified to play a role:

Ceramide-PPARδ-ABCA12 Axis: Ceramides themselves can act as signaling molecules to upregulate the expression of the ABCA12 transporter. This occurs through the activation of the peroxisome proliferator-activated receptor delta (PPARδ), creating a positive feedback loop that ensures sufficient transport of glucosylceramides into lamellar bodies as ceramide synthesis increases during keratinocyte differentiation.

Ceramide_PPAR_ABCA12_Pathway Ceramide Ceramide PPARd PPARδ Ceramide->PPARd activates ABCA12_mRNA ABCA12 mRNA PPARd->ABCA12_mRNA upregulates transcription ABCA12_Protein ABCA12 Protein ABCA12_mRNA->ABCA12_Protein translation GlcCer_Transport Glucosylceramide Transport into Lamellar Bodies ABCA12_Protein->GlcCer_Transport facilitates

Ceramide-PPARδ-ABCA12 Signaling Pathway

Data Presentation: Lipid Composition

The following tables summarize the relative abundance of major lipid classes in human stratum corneum and provide a comparative overview of ceramide subclasses. While direct quantitative data for isolated human epidermal lamellar bodies is sparse, it is established that they are enriched in glucosylceramides, the precursors to the ceramides found in the stratum corneum.

Table 1: Major Lipid Classes in Human Stratum Corneum

Lipid ClassRelative Abundance (% by weight)
Ceramides~50%
Cholesterol~25%
Free Fatty Acids~15%
Cholesterol Esters~10%

Data synthesized from multiple lipidomic studies of human stratum corneum.

Table 2: Relative Abundance of Ceramide Subclasses in Human Stratum Corneum

Ceramide SubclassAbbreviationRelative Abundance (%)
Ceramide NPCer[NP]22%
Ceramide NSCer[NS]14%
Ceramide APCer[AP]8%
Ceramide ASCer[AS]6%
Ceramide NHCer[NH]23.4%
Ceramide NDSCer[NDS]11.3%
Ceramide AHCer[AH]9.1%
Ceramide EOSCer[EOS]7.7%
Other~1.5%

Data represents typical values and can vary based on body site, age, and other factors. Ceramide NP is a major subclass.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Ceramide NP and lamellar bodies.

Isolation of Lamellar Bodies from Neonatal Mouse Epidermis

This protocol is adapted from a method utilizing selective sequential filtration, which is effective for obtaining a fraction enriched in intact lamellar bodies.

Materials:

  • Neonatal mice (1-3 days old)

  • Staphylococcal epidermolytic toxin A

  • Homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4)

  • Cell disruptor

  • A series of polycarbonate filters with decreasing pore sizes (e.g., 5.0 µm, 1.0 µm, 0.6 µm, 0.2 µm)

  • Ultracentrifuge

Procedure:

  • Epidermal Sheet Separation: Inject neonatal mice subcutaneously with staphylococcal epidermolytic toxin A to induce cleavage at the granular layer. After a designated time, sacrifice the mice and gently peel off the epidermal sheets.

  • Homogenization: Suspend the epidermal sheets in ice-cold homogenization buffer and disrupt the tissue using a cell disruptor with controlled pressure to minimize organelle damage.

  • Sequential Filtration:

    • Pass the homogenate through a 5.0 µm filter to remove large cellular debris.

    • Sequentially filter the resulting filtrate through 1.0 µm, 0.6 µm, and finally 0.2 µm polycarbonate filters. The lamellar bodies, being small (100-300 nm), will pass through the larger pores and be retained in the final filtrate.

  • Concentration: Centrifuge the final 0.2 µm filtrate at high speed (e.g., 100,000 x g) to pellet the lamellar body-enriched fraction.

  • Resuspension: Resuspend the pellet in a suitable buffer for downstream analysis (e.g., lipidomics, proteomics, electron microscopy).

Lipid Extraction and Analysis by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantitative analysis of ceramides from biological samples.

Materials:

  • Lamellar body-enriched fraction or stratum corneum tape strips

  • Chloroform/methanol solvent mixture (e.g., 2:1 v/v)

  • Internal standards (e.g., deuterated ceramide species)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Lipid Extraction:

    • To the sample, add a known amount of internal standard.

    • Add the chloroform/methanol solvent mixture and vortex thoroughly.

    • Centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in a suitable solvent for LC injection.

    • Inject the sample onto a C18 reverse-phase column.

    • Elute the lipids using a gradient of mobile phases (e.g., water, methanol, isopropanol with additives like formic acid and ammonium formate).

    • Detect and quantify the different ceramide species using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, based on their specific precursor and product ion transitions.

Immunofluorescence Staining for ABCA12 in Cultured Keratinocytes

This protocol allows for the visualization of the subcellular localization of the ABCA12 transporter.

Materials:

  • Cultured human keratinocytes on coverslips

  • 4% paraformaldehyde in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against ABCA12

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

Procedure:

  • Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Blocking: Block non-specific antibody binding with blocking buffer for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with the primary anti-ABCA12 antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides using an antifade mounting medium.

  • Imaging: Visualize the localization of ABCA12 using a fluorescence or confocal microscope.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the key experimental workflows and logical relationships described in this guide.

Lamellar_Body_Isolation_Workflow Start Neonatal Mouse Epidermal Sheets Homogenization Homogenization Start->Homogenization Filtration1 5.0 µm Filtration Homogenization->Filtration1 Filtration2 1.0 µm Filtration Filtration1->Filtration2 Filtration3 0.6 µm Filtration Filtration2->Filtration3 Filtration4 0.2 µm Filtration Filtration3->Filtration4 Centrifugation Ultracentrifugation Filtration4->Centrifugation End Lamellar Body- Enriched Pellet Centrifugation->End

Workflow for Lamellar Body Isolation

Ceramide_NP_Formation_Logic ER Endoplasmic Reticulum: De Novo Ceramide Synthesis Golgi Golgi Apparatus: Glucosylation to Glucosylceramide ER->Golgi LB Lamellar Body: Packaging of Glucosylceramide (via ABCA12) Golgi->LB Secretion Exocytosis LB->Secretion Extracellular Extracellular Space: Enzymatic Conversion to Ceramide NP Secretion->Extracellular SC Stratum Corneum Lipid Lamellae Extracellular->SC

Logical Flow of Ceramide NP Formation

Conclusion

Ceramide NP is a cornerstone of the epidermal permeability barrier, and its delivery to the stratum corneum is a highly orchestrated process centered around the biogenesis and secretion of lamellar bodies. A thorough understanding of the molecular players, transport mechanisms, and regulatory pathways involved is paramount for the development of novel therapeutic strategies for skin barrier-related disorders. This guide has provided a comprehensive overview of the current knowledge, from the synthesis of Ceramide NP precursors to their final integration into the stratum corneum, and has outlined key experimental approaches to further investigate this vital biological process. Future research focusing on the detailed lipidomic and proteomic analysis of isolated lamellar bodies and the elucidation of the complete signaling network governing their exocytosis will undoubtedly pave the way for innovative treatments to restore and maintain a healthy skin barrier.

References

Methodological & Application

Application Note and Protocol: Quantification of Ceramide NS (Ceramide 3) in Skin Lipidomics using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceramides are a major lipid class in the stratum corneum (SC), comprising approximately 50% of its mass.[1] They are critical for maintaining the skin's barrier function and water-holding capacity.[1][2] Ceramide 3, also known as Ceramide NS, is composed of a non-hydroxy fatty acid (N) linked to a sphingosine base (S). Alterations in the levels and composition of ceramides, including Ceramide NS, are associated with various skin conditions such as atopic dermatitis and psoriasis.[1][3] Therefore, accurate quantification of Ceramide NS in skin lipidomics is crucial for understanding skin physiology, disease pathogenesis, and for the development of novel dermatological therapies. This application note provides a detailed protocol for the quantification of Ceramide NS in human stratum corneum samples using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), a highly sensitive and specific analytical technique.

Experimental Protocols

This section details the methodology for the extraction, separation, and quantification of Ceramide NS from human stratum corneum samples.

Materials and Reagents
  • Solvents: HPLC-grade methanol, chloroform, n-hexane, 2-propanol, and water.

  • Reagents: Formic acid, ammonium formate.

  • Standards: Ceramide NS (e.g., N-stearoyl-D-erythro-sphingosine) and an appropriate internal standard (IS), such as a non-endogenous odd-chain ceramide (e.g., C17 Ceramide).

Sample Preparation: Lipid Extraction from Stratum Corneum

Stratum corneum samples can be obtained non-invasively using tape stripping.

  • Tape Stripping: Apply a small adhesive tape (e.g., 5 mm x 10 mm) to the skin surface and remove it to collect the outermost layer of the stratum corneum.

  • Lipid Extraction (Modified Bligh & Dyer or Folch method):

    • Place the tape strip into a glass vial.

    • Add a solvent mixture of chloroform/methanol (e.g., 2:1, v/v) to the vial.

    • Vortex the sample for 5 minutes to ensure thorough extraction of lipids.

    • For a more exhaustive extraction, a two-phase system can be created by adding water, leading to a final ratio of chloroform/methanol/water (e.g., 2:1:1, v/v/v).

    • Centrifuge the sample at 7,500 rpm for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the extracted lipids under a stream of nitrogen gas.

    • Reconstitute the dried lipid extract in an appropriate volume of the initial HPLC mobile phase for injection.

HPLC-MS/MS Analysis

The separation and detection of Ceramide NS are achieved using a reverse-phase or normal-phase HPLC system coupled to a tandem mass spectrometer.

1. Chromatographic Separation (Example using Normal-Phase LC):

  • Column: A normal-phase silica column is suitable for separating ceramide classes.

  • Mobile Phase A: n-hexane/2-propanol/formic acid (95:5:0.1, by vol)

  • Mobile Phase B: n-hexane/2-propanol/50 mM ammonium formate aqueous solution (25:65:10, by vol)

  • Flow Rate: 0.1 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0-3 min: Linear gradient from 100% A to 90% A

    • 3-35 min: Linear gradient from 90% A to 0% A

    • 35-40 min: Isocratic at 100% B

    • 40-50 min: Linear gradient from 100% B to 0% B

    • 50-80 min: Isocratic at 100% A (column equilibration)

2. Mass Spectrometric Detection:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

  • MS Parameters (example):

    • Capillary Voltage: 2.5 - 3.5 kV

    • Cone Voltage: 40 V

    • Source Temperature: 140°C

    • Desolvation Temperature: 300 - 600°C

    • Nebulizer Gas Pressure: 20 psi

    • Collision Energy: 20-60 eV

Quantification

Quantification is performed using an internal standard method. A calibration curve is generated by plotting the peak area ratio of the Ceramide NS standard to the internal standard against the concentration of the Ceramide NS standard. The concentration of Ceramide NS in the skin samples is then determined from this calibration curve.

Data Presentation

The following tables summarize key quantitative parameters for the analysis of Ceramide NS.

Table 1: HPLC-MS/MS Method Parameters for Ceramide NS Quantification

ParameterValueReference
HPLC System Waters 2690 Separation Module or similar
Column Xperchrom 100 C8 (2.1 x 150 mm, 5 µm) or Ascentis Express RP-amide (2.7 μm 2.1 × 50 mm)
Mobile Phase A Water with 0.2% formic acid
Mobile Phase B Acetonitrile/2-propanol (60:40, v/v) with 0.2% formic acid
Flow Rate 0.3 mL/min
Injection Volume 5 - 25 µL
MS System Micromass triple quadrupole (Quattro Ultima) or AB Sciex 6500QTRAP
Ionization Mode ESI Positive

Table 2: Quantitative Data for Ceramide Analysis

ParameterValueReference
Limit of Detection (LOD) 5 - 50 pg/mL
Limit of Quantification (LOQ) 5 - 50 pg/mL
Linearity (R²) > 0.994
Calibration Range 10 ng/mL to 2.5 µg/mL
Intra-day Precision Typically < 15% RSD
Inter-day Precision Typically < 15% RSD
Recovery 70 - 99%

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the quantification of Ceramide NS in skin samples.

Caption: Experimental workflow for Ceramide NS quantification.

Role of Ceramide NS in Skin Barrier Function

Ceramide NS is a fundamental component of the lamellar lipid structures in the stratum corneum, which are essential for the skin's barrier function.

skin_barrier cluster_stratum_corneum Stratum Corneum cluster_lipid_matrix Lipid Matrix Composition cluster_ceramides Ceramide NS Structure corneocytes Corneocytes lipid_matrix Extracellular Lipid Matrix ceramides Ceramides (~50%) lipid_matrix->ceramides skin_barrier Skin Barrier Function (Water Retention, Protection) lipid_matrix->skin_barrier cer_ns Ceramide NS (this compound) ceramides->cer_ns ceramides->skin_barrier cholesterol Cholesterol cholesterol->skin_barrier ffa Free Fatty Acids ffa->skin_barrier sphingosine Sphingosine Base cer_ns->sphingosine n_fatty_acid Non-hydroxy Fatty Acid cer_ns->n_fatty_acid

Caption: Role of Ceramide NS in the skin barrier.

References

Application Notes and Protocols for the Extraction of Ceramide NP (Ceramide 3) from Human Stratum Corneum Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ceramides are a class of lipid molecules that are major components of the stratum corneum (SC), the outermost layer of the epidermis. They play a crucial role in maintaining the skin's barrier function and retaining moisture.[1][2][3] Ceramide 3, now systematically named Ceramide NP (denoting a non-hydroxy fatty acid linked to a phytosphingosine base), is of particular interest in dermatological research and cosmetic science due to its significant contribution to skin hydration and integrity.[4] This document provides a detailed protocol for the extraction and subsequent analysis of Ceramide NP from human stratum corneum samples, intended for researchers, scientists, and drug development professionals.

The protocol outlines methods for sample collection using tape stripping, a non-invasive procedure for obtaining SC samples.[5] This is followed by a robust lipid extraction procedure based on a modified Bligh and Dyer method, and subsequent analysis using Liquid Chromatography-Mass Spectrometry (LC-MS), a highly sensitive and specific technique for ceramide quantification.

Experimental Protocols

Stratum Corneum Sample Collection (Tape Stripping)

This non-invasive method allows for the collection of the outermost layers of the stratum corneum.

Materials:

  • D-Squame® adhesive tapes (or similar)

  • Forceps

  • Microcentrifuge tubes (2 mL)

  • Argon or nitrogen gas

Procedure:

  • Clean the selected skin area (e.g., forearm) with a dry wipe to remove any surface contaminants. Do not use any solvents.

  • Firmly press a D-Squame® adhesive tape onto the skin for 10 seconds.

  • Remove the tape in a swift, continuous motion using forceps.

  • The first tape strip should be discarded to avoid surface contamination.

  • Repeat the stripping process on the same area for a predetermined number of times (e.g., 5-10 strips) to collect sufficient material.

  • Pool the collected tape strips for each sample into a 2 mL microcentrifuge tube.

  • To prevent lipid oxidation, flush the tube with argon or nitrogen gas and store it at -80°C until lipid extraction.

Lipid Extraction from Tape Strips

This protocol is a modification of the widely used Bligh and Dyer method for total lipid extraction.

Materials:

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Vortex mixer

  • Centrifuge

  • Glass centrifuge tubes with PTFE-lined caps

  • Syringe with a blunt-end needle

  • Nitrogen or argon gas stream for solvent evaporation

Procedure:

  • Cut the collected tape strips into smaller pieces and place them in a glass centrifuge tube.

  • Add a solvent mixture of chloroform:methanol (1:2, v/v) to the tube, ensuring the tape strips are fully submerged.

  • Vortex the mixture vigorously for 2 minutes.

  • Add chloroform to the tube to achieve a final chloroform:methanol:water ratio of 2:2:1.8 (v/v/v), considering the water content from the stratum corneum.

  • Vortex again for 2 minutes.

  • Centrifuge the tube at 2,000 x g for 10 minutes to separate the phases.

  • Three layers will be visible: the upper aqueous phase, a middle layer of protein and tape debris, and the lower organic phase containing the lipids.

  • Carefully collect the lower organic phase using a syringe with a blunt-end needle and transfer it to a clean glass tube.

  • Re-extract the remaining sample by adding 2 parts of chloroform, vortexing, and centrifuging as before.

  • Pool the organic phases.

  • Evaporate the solvent from the combined organic phases under a gentle stream of nitrogen or argon gas at a temperature not exceeding 40°C.

  • The dried lipid extract can be stored at -80°C until analysis.

Quantification of Ceramide NP by LC-MS

Liquid chromatography coupled with mass spectrometry is a powerful technique for the separation and quantification of individual ceramide species.

Materials:

  • LC-MS system (e.g., Agilent 1100 Series LC/MSD or similar)

  • C18 reversed-phase column

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile with 0.1% formic acid

  • Ceramide NP standard

  • Internal standard (e.g., a deuterated ceramide analog)

Procedure:

  • Reconstitute the dried lipid extract in a known volume of the initial mobile phase.

  • Prepare a calibration curve using a series of known concentrations of the Ceramide NP standard.

  • Inject the sample and standards into the LC-MS system.

  • Separate the ceramides using a gradient elution, for example, starting with 60% B and increasing to 100% B over 20 minutes.

  • Detect the ceramides using the mass spectrometer in positive ion mode, monitoring for the specific m/z of Ceramide NP.

  • Quantify the amount of Ceramide NP in the sample by comparing its peak area to the calibration curve, normalized to the internal standard.

Data Presentation

The following table summarizes representative quantitative data for Ceramide NP levels in the stratum corneum, as might be obtained using the described protocol. The values are presented as a percentage of total ceramides.

Sample IDTotal Ceramides (μg/mg SC)Ceramide NP (% of Total Ceramides)
Healthy Volunteer 115.222.5
Healthy Volunteer 218.521.8
Healthy Volunteer 316.823.1
Dry Skin Patient 110.115.3
Dry Skin Patient 29.514.9

Visualizations

Experimental Workflow

experimental_workflow cluster_collection Sample Collection cluster_extraction Lipid Extraction cluster_analysis Analysis sc_collection Stratum Corneum Sample Collection (Tape Stripping) storage1 Store at -80°C sc_collection->storage1 lipid_extraction Lipid Extraction (Modified Bligh & Dyer) storage1->lipid_extraction phase_separation Phase Separation lipid_extraction->phase_separation organic_phase Collect Organic Phase phase_separation->organic_phase solvent_evaporation Solvent Evaporation organic_phase->solvent_evaporation storage2 Store at -80°C solvent_evaporation->storage2 reconstitution Reconstitute Lipid Extract storage2->reconstitution lcms_analysis LC-MS Analysis reconstitution->lcms_analysis data_quantification Data Quantification lcms_analysis->data_quantification

Caption: Workflow for Ceramide NP extraction and analysis.

Logical Relationship of Stratum Corneum Lipids

sc_lipids sc_lipids Stratum Corneum Lipids ceramides Ceramides sc_lipids->ceramides cholesterol Cholesterol sc_lipids->cholesterol ffa Free Fatty Acids sc_lipids->ffa ceramide_np Ceramide NP (this compound) ceramides->ceramide_np other_ceramides Other Ceramides ceramides->other_ceramides

Caption: Major lipid classes in the stratum corneum.

References

Application Note: Conformational Analysis of Ceramide 3 using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceramide 3 (CER3), a subtype of ceramides composed of a phytosphingosine base and a saturated fatty acid, is a crucial component of the skin's barrier function. Its specific molecular conformation and packing are vital for maintaining the structural integrity of the stratum corneum. Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-invasive technique for investigating the conformational order, phase behavior, and hydrogen-bonding network of lipids like CER3. This application note provides a detailed protocol and data interpretation guide for the conformational analysis of this compound using FTIR spectroscopy.

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations at specific frequencies. These frequencies are sensitive to the chemical environment, molecular geometry, and intermolecular interactions. For this compound, key vibrational modes, such as the methylene (-CH2-) stretching and scissoring modes, as well as the amide I and II bands, serve as sensitive probes of the lipid's conformational state.[1][2][3][4]

Key Applications:

  • Characterization of the thermotropic phase behavior of this compound.

  • Determination of the conformational order of the acyl chains.

  • Analysis of the intermolecular hydrogen bonding within the headgroup region.

  • Evaluation of the effects of formulation components on the conformational state of this compound.

Quantitative Data: FTIR Vibrational Bands for Ceramide Conformational Analysis

The following table summarizes the key FTIR vibrational bands used to analyze the conformation of ceramides, including this compound. The peak positions are indicative of the lipid's packing and ordering.

Vibrational ModeWavenumber (cm⁻¹)Assignment & Conformational Interpretation
Acyl Chain Modes
Symmetric CH₂ Stretching (νsCH₂)~2850A frequency below 2850 cm⁻¹ indicates a highly ordered, all-trans conformation, typical of orthorhombic or hexagonal packing.[5] An increase in frequency suggests a more disordered, gauche conformation.
Asymmetric CH₂ Stretching (νasCH₂)~2920Similar to the symmetric stretch, the position of this band is sensitive to the conformational order of the lipid chains.
CH₂ Scissoring (δCH₂)~1473 and ~1463A splitting of this band into two components is characteristic of a highly ordered orthorhombic packing. The disappearance of this splitting indicates a transition to a less ordered hexagonal or liquid-crystalline phase.
CH₂ Rocking (ρrCH₂)~720-730The presence of a band in this region can also indicate orthorhombic packing.
Headgroup Modes
Amide I~1650 - 1600Primarily C=O stretching. The position and complexity of this band provide information on the hydrogen-bonding strength and intermolecular coupling of the amide groups. Splitting of this band can indicate strong intermolecular coupling.
Amide II~1560 - 1510A combination of N-H in-plane bending and C-N stretching. This band is also sensitive to hydrogen bonding and the conformation of the headgroup.
OH Stretching~3600 - 3200Broad band indicating the presence of inter- and intramolecular hydrogen bonds involving the hydroxyl groups of the phytosphingosine base.
NH Stretching~3300Associated with the amide group, its position is sensitive to hydrogen bonding.

Experimental Protocol: FTIR Analysis of this compound

This protocol outlines the key steps for analyzing the conformational properties of this compound using FTIR spectroscopy.

1. Sample Preparation

  • Hydration: To mimic physiological conditions, this compound is typically analyzed in a hydrated state.

    • Weigh a desired amount of this compound powder into a vial.

    • Add an appropriate amount of buffer (e.g., phosphate-buffered saline) to achieve the desired hydration level.

    • To ensure homogeneity, the sample should be subjected to several freeze-thaw cycles. This involves alternately placing the sample in liquid nitrogen and a warm water bath.

2. FTIR Data Acquisition

  • Instrumentation: A commercially available FTIR spectrometer equipped with a temperature-controlled sample holder is required. A mercury cadmium telluride (MCT) detector is often used for its high sensitivity.

  • Sample Cell: The hydrated this compound sample is placed between two infrared-transparent windows, such as Calcium Fluoride (CaF₂) or Silver Bromide (AgBr).

  • Data Collection:

    • The sample chamber should be purged with dry air or nitrogen to minimize interference from atmospheric water vapor.

    • Spectra are typically collected in transmission mode.

    • A typical measurement involves the co-addition of 256 scans at a resolution of 1 cm⁻¹.

    • For thermotropic studies, spectra are recorded as a function of temperature. The temperature is increased at a controlled rate (e.g., 0.25°C/min) to monitor phase transitions.

3. Data Analysis

  • Baseline Correction: A baseline correction is applied to the raw spectra to remove background contributions.

  • Peak Position Determination: The exact peak positions of the methylene and amide bands are determined using the software provided with the FTIR instrument.

  • Deconvolution: For complex, overlapping bands like the amide I band, deconvolution techniques can be applied to identify the underlying components. A half-width of 5 cm⁻¹ and an enhancement factor of 2 have been used in previous studies.

  • Plotting: To visualize phase transitions, the wavenumber of the CH₂ stretching modes or the width of the CH₂ scissoring mode can be plotted as a function of temperature.

Visualizations

experimental_workflow cluster_prep 1. Sample Preparation cluster_acq 2. FTIR Data Acquisition cluster_analysis 3. Data Analysis start Start: this compound Powder weigh Weigh this compound start->weigh add_buffer Add Buffer for Hydration weigh->add_buffer freeze_thaw Homogenize via Freeze-Thaw Cycles add_buffer->freeze_thaw load_sample Load Sample into Cell (e.g., CaF2 plates) freeze_thaw->load_sample purge Purge Spectrometer with Dry Air load_sample->purge setup_params Set Acquisition Parameters (Scans, Resolution, Temp. Ramp) purge->setup_params collect Collect Spectra vs. Temperature setup_params->collect baseline Baseline Correction collect->baseline peak_pick Determine Peak Positions (e.g., CH2 stretching, Amide I) baseline->peak_pick deconv Deconvolution (if needed) peak_pick->deconv plot Plot Wavenumber vs. Temperature peak_pick->plot interpret Interpret Conformational State & Phase Transitions deconv->interpret plot->interpret

Caption: Experimental workflow for FTIR-based conformational analysis of this compound.

logical_relationship cluster_spectra FTIR Spectral Features cluster_conformation This compound Conformational State cluster_disordered Disordered State ch2_stretch νsCH₂ Position (< 2850 cm⁻¹) ordered Highly Ordered Acyl Chains (all-trans) ch2_stretch->ordered Indicates ch2_scissor δCH₂ Splitting (~1473 & 1463 cm⁻¹) packing Orthorhombic Packing ch2_scissor->packing Indicates amide_I Amide I & II Bands (Position & Splitting) h_bond Strong Intermolecular H-Bonding amide_I->h_bond Indicates disordered_chains Disordered Acyl Chains (gauche conformers) ordered->disordered_chains Phase Transition hex_liquid Hexagonal or Liquid Phase packing->hex_liquid Phase Transition weak_h_bond Altered H-Bonding h_bond->weak_h_bond Phase Transition

Caption: Relationship between FTIR spectral features and this compound conformation.

References

Application Notes and Protocols: Stable Isotope Tracing of Ceramide 3 (Ceramide NP) Metabolism in Cultured Keratinocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of sphingolipids that are integral components of the skin's barrier function and play crucial roles in cellular signaling, including proliferation, differentiation, and apoptosis.[1] Ceramide 3, also known as Ceramide NP, consists of a phytosphingosine backbone N-acylated with a saturated fatty acid, typically stearic acid.[2] It is a key lipid in the stratum corneum, contributing to skin hydration and preventing transepidermal water loss.[2] Dysregulation of ceramide metabolism is implicated in various skin disorders. Stable isotope tracing is a powerful technique to elucidate the dynamics of ceramide metabolism, providing insights into the biosynthetic and catabolic pathways in cultured keratinocytes. This application note provides detailed protocols for tracing the metabolism of this compound (NP) in cultured human keratinocytes using stable isotope-labeled precursors and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Key Experimental Protocols

Protocol 1: Culture of Primary Human Keratinocytes

This protocol describes the isolation and culture of primary human keratinocytes from adult skin, a crucial first step for in vitro studies of ceramide metabolism.

Materials:

  • Human skin tissue

  • Dulbecco's Phosphate-Buffered Saline (DPBS)

  • 0.25% Trypsin-EDTA solution

  • Keratinocyte Serum-Free Growth Medium (K-SFM) supplemented with bovine pituitary extract and epidermal growth factor

  • Fetal Bovine Serum (FBS)

  • Gentamicin

  • Culture flasks, plates, and dishes

  • Sterile surgical instruments

Procedure:

  • Tissue Preparation: Collect human skin samples and transport them in a sterile container on ice. Remove excess fat and subcutaneous tissue using sterile scissors and forceps.

  • Enzymatic Digestion: Cut the skin into small pieces and incubate in 0.25% Trypsin-EDTA solution overnight at 4°C to separate the epidermis from the dermis.

  • Keratinocyte Isolation: Gently separate the epidermis and incubate it in fresh trypsin solution for 30 minutes at 37°C with gentle agitation. Neutralize the trypsin with a solution containing FBS.

  • Cell Seeding: Centrifuge the cell suspension to pellet the keratinocytes. Resuspend the pellet in supplemented K-SFM and seed the cells into culture flasks.

  • Cell Culture: Incubate the keratinocytes at 37°C in a humidified atmosphere with 5% CO₂. Change the medium every 2-3 days. Subculture the cells when they reach 80% confluency.

Protocol 2: Stable Isotope Labeling of Keratinocytes

This protocol details the labeling of keratinocytes with a stable isotope-labeled precursor to trace the de novo synthesis of this compound (NP). [U-¹³C]Palmitate is a common precursor for this purpose.

Materials:

  • Cultured primary human keratinocytes (at ~80% confluency)

  • [U-¹³C]Palmitic acid

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • K-SFM without unlabeled palmitic acid

Procedure:

  • Preparation of Labeling Medium: Prepare a stock solution of [U-¹³C]palmitate complexed to fatty acid-free BSA. Dilute the stock solution in K-SFM to a final concentration of 50-100 µM.

  • Initiation of Labeling: Aspirate the regular culture medium from the keratinocyte cultures. Wash the cells once with sterile DPBS.

  • Incubation: Add the pre-warmed [U-¹³C]palmitate labeling medium to the cells. Incubate for various time points (e.g., 0, 3, 6, 12, 24 hours) to monitor the incorporation of the stable isotope into ceramides.

  • Metabolism Quenching and Cell Harvesting: At each time point, place the culture plates on ice and aspirate the labeling medium. Wash the cells twice with ice-cold DPBS. Add 1 mL of ice-cold 80% methanol to quench metabolic activity. Scrape the cells and collect the cell suspension into pre-chilled centrifuge tubes.

Protocol 3: Lipid Extraction from Keratinocytes

This protocol describes the extraction of total lipids from the cultured keratinocytes for subsequent analysis. The Bligh and Dyer method is a widely used technique for this purpose.

Materials:

  • Harvested keratinocyte cell suspension in 80% methanol

  • Chloroform

  • Methanol

  • Water (LC-MS grade)

  • Centrifuge

Procedure:

  • Phase Separation: To the cell suspension in 80% methanol, add chloroform and water to achieve a final ratio of 1:2:0.8 (chloroform:methanol:water). Vortex thoroughly and incubate on ice for 15 minutes.

  • Extraction: Add additional chloroform and water to bring the ratio to 2:2:1.8 and vortex again. Centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Collection of Lipid Phase: The lower organic phase contains the lipids. Carefully collect this phase using a glass pipette and transfer it to a new tube.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, such as methanol/chloroform (1:1, v/v).

Protocol 4: LC-MS/MS Analysis of Ceramides

This protocol provides a general workflow for the analysis of ceramide species using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which allows for the identification and quantification of both labeled and unlabeled ceramides.[3][4]

Materials:

  • Reconstituted lipid extract

  • LC-MS/MS system equipped with a C18 reverse-phase column and an electrospray ionization (ESI) source

  • Mobile phases (e.g., a gradient of acetonitrile/water with formic acid)

  • Ceramide standards (including Ceramide NP)

Procedure:

  • Chromatographic Separation: Inject the lipid extract onto the C18 column. Separate the different ceramide species using a suitable gradient of mobile phases.

  • Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode. Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify different ceramide species. For Ceramide NP, the transition from the precursor ion to a specific product ion (e.g., m/z 264.3) is monitored.

  • Data Analysis: Integrate the peak areas for both the unlabeled (M+0) and labeled ([U-¹³C]palmitate-derived, e.g., M+16 for labeled fatty acid or M+34 for labeled sphingoid base and fatty acid) ceramide species. Calculate the isotopic enrichment to determine the rate of de novo synthesis.

Data Presentation

The quantitative data obtained from the stable isotope tracing experiments can be summarized in the following tables for clear comparison and interpretation.

Table 1: Relative Abundance of Major Ceramide Species in Cultured Human Keratinocytes

Ceramide SpeciesAbbreviationRelative Abundance (%)
Ceramide NPCer(NP)25 ± 5
Ceramide APCer(AP)15 ± 4
Ceramide EOPCer(EOP)10 ± 3
Ceramide NSCer(NS)20 ± 6
Ceramide ASCer(AS)12 ± 3
Other Ceramides-18 ± 5

Data are presented as mean ± standard deviation and are representative values from literature.

Table 2: Time-Course of ¹³C-Palmitate Incorporation into Ceramide NP in Cultured Keratinocytes

Time (hours)Isotopic Enrichment of Ceramide NP (%)
00
315 ± 3
635 ± 6
1260 ± 8
2485 ± 10

Data are presented as mean ± standard deviation and represent hypothetical data from a typical stable isotope tracing experiment.

Mandatory Visualizations

Diagrams of Signaling Pathways and Experimental Workflows

experimental_workflow cluster_culture Cell Culture cluster_labeling Stable Isotope Labeling cluster_extraction Sample Preparation cluster_analysis Analysis keratinocyte_culture Primary Human Keratinocyte Culture isotope_labeling Incubation with [U-¹³C]Palmitate keratinocyte_culture->isotope_labeling ~80% confluency quenching Metabolism Quenching & Cell Harvesting isotope_labeling->quenching Time-course extraction Lipid Extraction (Bligh & Dyer) quenching->extraction lcms LC-MS/MS Analysis extraction->lcms data_analysis Data Analysis (Isotopic Enrichment) lcms->data_analysis

Caption: Experimental workflow for stable isotope tracing of this compound metabolism.

ceramide_pathway cluster_synthesis De Novo Synthesis (ER) cluster_utilization Metabolic Fates cluster_signaling Signaling Outcomes serine_palmitoyl_coa Serine + Palmitoyl-CoA sphinganine 3-ketosphinganine -> Sphinganine serine_palmitoyl_coa->sphinganine SPT dihydroceramide Dihydroceramide sphinganine->dihydroceramide CerS ceramide Ceramide (including Ceramide NP) dihydroceramide->ceramide DEGS1 sm Sphingomyelin ceramide->sm SMS gc Glucosylceramide ceramide->gc GCS sphingosine Sphingosine ceramide->sphingosine CDase differentiation Keratinocyte Differentiation ceramide->differentiation apoptosis Apoptosis ceramide->apoptosis

Caption: Simplified overview of this compound (NP) metabolism and signaling in keratinocytes.

References

Application Note: High-Performance Thin-Layer Chromatography (HPTLC) for the Separation and Analysis of Ceramide 3 (Ceramide NP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramide 3, also known as Ceramide NP (N-acyl phytosphingosine), is a vital lipid component of the skin's stratum corneum, playing a crucial role in maintaining the skin's barrier function and retaining moisture.[1] Alterations in the levels of this compound are associated with various skin conditions, making its accurate quantification essential in dermatological research and the development of skincare and therapeutic products. High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, and cost-effective method for the separation and quantification of this compound from complex lipid mixtures. This application note provides a detailed protocol for the HPTLC analysis of this compound, including sample preparation, chromatographic separation, and densitometric quantification.

Principle of Separation

HPTLC separates different lipid classes based on their polarity. The stationary phase, typically silica gel, is polar, while the mobile phase is a less polar solvent mixture. Less polar lipids, like some ceramides, will travel further up the plate, resulting in a higher Retention Factor (Rf) value, while more polar lipids will have a stronger interaction with the silica gel and travel shorter distances. The separation of different ceramide classes can be optimized by adjusting the composition of the mobile phase. For visualization and quantification, the separated lipid spots are treated with a derivatizing agent and analyzed using a densitometer.

Experimental Protocols

Sample Preparation: Lipid Extraction

This protocol is for the extraction of total lipids, including this compound, from biological samples such as cultured cells or skin tissue.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Cell scraper or homogenizer

  • Conical tubes (15 mL and 50 mL)

  • Centrifuge

  • Nitrogen gas stream or vacuum concentrator

Procedure:

  • Wash cells or tissue with ice-cold PBS to remove any culture medium or contaminants.

  • Homogenize the sample in a mixture of chloroform and methanol (typically 1:2, v/v).

  • Add additional chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:1:0.8 (v/v/v) to induce phase separation.

  • Vortex the mixture thoroughly and centrifuge to separate the organic and aqueous phases.

  • Carefully collect the lower organic phase, which contains the lipids.

  • Dry the lipid extract under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried lipid extract in a known volume of chloroform:methanol (2:1, v/v) for application to the HPTLC plate.[2]

HPTLC Plate Preparation and Sample Application

Materials:

  • HPTLC silica gel 60 F254 plates (or similar)

  • Developing tank

  • Capillary tubes or automatic sample applicator

  • Oven

Procedure:

  • Activate the HPTLC plate by heating it in an oven at 110-120°C for 30 minutes to remove adsorbed water.

  • Allow the plate to cool in a desiccator.

  • Using a pencil, lightly draw an origin line approximately 1 cm from the bottom of the plate.

  • Apply the reconstituted lipid extract and this compound standard solutions as bands or spots onto the origin line using a capillary tube or an automatic applicator. Keep the application volume small and allow the solvent to evaporate completely between applications.

Chromatographic Development

Materials:

  • Developing tank with a lid

  • Filter paper

  • Mobile phase solution

Procedure:

  • Prepare the mobile phase. A common solvent system for ceramide separation is chloroform:methanol:acetic acid (190:9:1, v/v/v) .[3]

  • Line the developing tank with filter paper and saturate it with the mobile phase to ensure a saturated atmosphere inside the tank.

  • Allow the tank to equilibrate for at least 30 minutes.

  • Carefully place the HPTLC plate into the developing tank, ensuring the origin line is above the solvent level.

  • Close the tank and allow the solvent to ascend the plate by capillary action until the solvent front is approximately 1 cm from the top of the plate.

  • Remove the plate from the tank and immediately mark the solvent front with a pencil.

  • Dry the plate in a fume hood.

Visualization and Densitometric Analysis

Materials:

  • Dipping chamber or spray bottle

  • Visualization reagent

  • Hot plate or oven

  • TLC scanner (densitometer)

Procedure:

  • Visualization with Copper Sulfate:

    • Prepare a 10% copper sulfate (CuSO4) solution in 8% phosphoric acid.[3]

    • Evenly spray the solution onto the dried HPTLC plate or briefly dip the plate into the solution.

    • Heat the plate on a hot plate or in an oven at 160-180°C for 5-10 minutes. Lipids will appear as dark spots.[3]

  • Visualization with Primuline (for fluorescence):

    • Prepare a 0.05% solution of primuline in acetone-water (80:20, v/v).

    • Spray the plate with the primuline solution.

    • Visualize the lipid spots under UV light (366 nm). Lipids will appear as fluorescent yellow spots.

  • Densitometric Quantification:

    • Scan the charred or fluorescent plate using a TLC scanner at the appropriate wavelength (e.g., 525 nm for charred plates or under UV at 366 nm for primuline-stained plates).

    • Integrate the peak areas of the this compound standard and the corresponding spots in the sample lanes.

    • Create a calibration curve by plotting the peak area versus the concentration of the this compound standards.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Data Presentation

Quantitative data obtained from the densitometric analysis of HPTLC plates can be summarized as follows. Please note that the exact values may vary depending on the specific experimental conditions.

Table 1: HPTLC Separation Parameters for this compound (Ceramide NP)

ParameterValue/RangeReference
Stationary Phase HPTLC Silica Gel 60 F254
Mobile Phase Chloroform:Methanol:Acetic Acid (190:9:1, v/v/v)
Estimated Rf of this compound (NP) 0.45 - 0.55Based on typical ceramide separations

Table 2: Example of Quantitative Densitometric Data for this compound (Ceramide NP)

ParameterValue/RangeNote
Linearity Range 30 - 1050 ng/spotBased on similar ceramide analysis
Limit of Detection (LOD) ~10 ng/spotBased on similar ceramide analysis
Limit of Quantification (LOQ) ~30 ng/spotBased on similar ceramide analysis
Correlation Coefficient (r²) > 0.99A typical value for a good calibration curve

Visualizations

Experimental Workflow

HPTLC_Workflow sample_prep Sample Preparation (Lipid Extraction) application Sample & Standard Application sample_prep->application plate_prep HPTLC Plate Activation plate_prep->application development Chromatographic Development (Mobile Phase Ascent) application->development drying Plate Drying development->drying visualization Visualization (Derivatization & Heating) drying->visualization analysis Densitometric Analysis (Scanning & Quantification) visualization->analysis result Quantitative Results (Concentration of this compound) analysis->result

Caption: HPTLC workflow for this compound analysis.

Ceramide-Induced Apoptosis Signaling Pathway

Ceramides, including this compound, are known to be involved in signaling pathways that lead to programmed cell death, or apoptosis.

Ceramide_Apoptosis_Pathway stress Cellular Stress (e.g., UV, Chemotherapy) ceramide Increased This compound (NP) Levels stress->ceramide akt Akt (Protein Kinase B) (Phosphorylated - Active) ceramide->akt dephosphorylates bad BAD (Phosphorylated - Inactive) ceramide->bad dephosphorylates akt_dephos Akt (Dephosphorylated - Inactive) akt->bad phosphorylates (inhibits) bad_dephos BAD (Dephosphorylated - Active) bcl2 Bcl-2 bad_dephos->bcl2 inhibits mito Mitochondrial Membrane Potential Loss bad_dephos->mito bcl2->mito stabilizes cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Ceramide-mediated apoptosis signaling.

References

Troubleshooting & Optimization

Troubleshooting "Ceramide 3" analysis by HPLC-MS due to low solubility

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering challenges with Ceramide 3 analysis by HPLC-MS, primarily focusing on issues stemming from its low solubility.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a very low, inconsistent, or completely absent signal for this compound in my HPLC-MS analysis?

A low or non-existent signal for this compound is one of the most common problems and can typically be traced back to one of the following root causes:

  • Poor Solubility in Injection Solvent: this compound has very low aqueous solubility.[1] If your dried lipid extract is reconstituted in a solvent that is not strong enough or is incompatible with the initial mobile phase, the analyte may not fully dissolve or may precipitate in the vial before injection.

  • On-Column Precipitation: If the initial mobile phase of your HPLC gradient is too aqueous, this compound can precipitate out of the injection solvent and onto the head of the column. This prevents it from eluting properly, leading to a missing peak or significant carryover.

  • Inefficient Ionization: While solubility is a major factor, poor signal can also result from suboptimal ionization conditions in the mass spectrometer source. Ceramides generally ionize well in positive electrospray ionization (ESI) mode, often aided by mobile phase additives.[2]

  • Sample Matrix Effects: Co-eluting compounds from complex biological samples can interfere with the ionization of this compound, suppressing its signal.[3][4]

  • Ineffective Extraction: The chosen extraction method may not be efficient for recovering this compound from the sample matrix. Methods like Folch or Bligh and Dyer are generally effective for a broad range of lipids, including ceramides.[5]

Q2: What are the best practices for dissolving and preparing this compound standards and samples for injection?

Proper sample preparation is critical to prevent solubility issues. The key is to ensure this compound remains in solution from the vial to the detector.

  • Initial Dissolution: For stock solutions of pure standards, use strong organic solvents. Ethanol, dimethylformamide (DMF), and chloroform/methanol mixtures are effective. A C24:1 ceramide, for instance, is soluble at approximately 3 mg/mL in ethanol and over 5.5 mg/mL in DMF.

  • Reconstitution of Dried Extracts: After performing a lipid extraction and drying the organic phase (e.g., under a stream of nitrogen), the reconstitution step is crucial. Do not use a highly aqueous solvent. Instead, use a solvent mixture that is compatible with your mobile phase, such as:

    • Isopropanol/Chloroform (1:1, v/v)

    • Isopropanol/Acetonitrile (9:1, v/v)

    • Acetonitrile

  • Use of Sonication: After adding the reconstitution solvent, vortex the sample and use a sonicator bath for 5-15 minutes to aid dissolution.

  • Solvent-Mobile Phase Compatibility: Ensure the final injection solvent is miscible with and has a similar or slightly weaker elution strength than the initial mobile phase. A strong mismatch can cause the analyte to precipitate upon injection.

Q3: How can I optimize my HPLC method to prevent this compound from precipitating on the column?

Your HPLC gradient conditions must be tailored to the hydrophobic nature of this compound.

  • Initial Gradient Conditions: Avoid starting with a high percentage of aqueous mobile phase. For a typical reversed-phase C18 column, begin the gradient with a relatively high concentration of the organic mobile phase (e.g., 30-40% B, where B is the organic phase).

  • Mobile Phase Composition: Use mobile phases known to be effective for lipid analysis. Common choices include:

    • Mobile Phase A: Acetonitrile/Water (e.g., 3:2) or Water with additives.

    • Mobile Phase B: Isopropanol/Acetonitrile (e.g., 9:1) or Acetonitrile.

  • Additives for Ionization: Incorporate additives like formic acid (0.1-0.2%) or ammonium formate (10 mM) into your mobile phases. These additives help to facilitate protonation, leading to the formation of the [M+H]⁺ ion and a stronger MS signal.

Q4: My this compound peak is broad, tailing, or splitting. What could be the cause?

Poor peak shape is often another symptom of solubility problems.

  • Peak Tailing: This can occur if the analyte partially precipitates on the column or interacts too strongly with active sites on the stationary phase. Ensure your reconstitution solvent is appropriate and consider using a column specifically designed for lipid analysis.

  • Peak Splitting or Broadening: This is a classic sign of incompatibility between the injection solvent and the mobile phase. If you inject a sample dissolved in a very strong solvent (e.g., pure isopropanol) into a weaker initial mobile phase, the sample doesn't band tightly on the column. Try to match the injection solvent composition more closely to the initial mobile phase.

  • Column Contamination: Buildup of non-eluted material from previous injections can degrade column performance and lead to poor peak shapes. Implement regular column washing procedures.

Troubleshooting Workflow

If you are experiencing a total loss of signal, a systematic approach can help isolate the problem. The issue generally lies with the sample preparation/extraction, the liquid chromatography (LC), or the mass spectrometer (MS).

start Low or No Signal for this compound ms_check 1. Verify MS Performance start->ms_check Start Here infuse Directly infuse this compound standard into MS source ms_check->infuse lc_check 2. Check LC & Sample Integrity lc_prob Problem is with LC or Sample lc_check->lc_prob signal_ok Signal OK? infuse->signal_ok signal_ok->lc_check Yes ms_issue Troubleshoot MS: - Clean Source - Check Voltages - Calibrate signal_ok->ms_issue No solubility A. Solubility Issue? lc_prob->solubility chromatography B. Chromatography Issue? lc_prob->chromatography extraction C. Extraction Issue? lc_prob->extraction sol_actions - Change Reconstitution Solvent - Increase Organic % in Initial Mobile Phase - Sonicate Sample Prior to Injection solubility->sol_actions chr_actions - Check for Leaks/Blockages - Increase Initial Organic % - Replace Column / Guard Column chromatography->chr_actions ext_actions - Spike Sample with Standard - Review Extraction Protocol - Use Fresh Solvents extraction->ext_actions

Caption: Troubleshooting workflow for low this compound signal.

Quantitative Data & Solvent Systems

Managing solubility requires selecting the appropriate solvents for extraction, reconstitution, and chromatography.

Table 1: Approximate Solubility of a Representative Long-Chain Ceramide (C24:1) in Various Solvents (Note: This data serves as a proxy for this compound and other long-chain ceramides, which exhibit similar behavior.)

SolventApproximate SolubilityReference
Dimethylformamide (DMF)> 5.5 mg/mL
Ethanol~ 3.0 mg/mL
Ethanol:PBS (1:1, pH 7.2)~ 0.5 mg/mL
Dimethyl sulfoxide (DMSO)< 20 µg/mL
PBS (pH 7.2)< 20 µg/mL

Table 2: Recommended Solvent Systems for this compound Sample Preparation and HPLC Analysis

StageSolvent System ComponentPurposeTypical Composition
Lipid Extraction Chloroform / Methanol / WaterExtraction from biological matrix (Folch or Bligh & Dyer methods).2:1:1 or 1:2:0.8 (v/v/v)
Reconstitution Isopropanol / ChloroformTo dissolve dried lipid extract prior to injection.1:1 (v/v)
Reconstitution Isopropanol / AcetonitrileTo dissolve dried lipid extract prior to injection.9:1 (v/v)
Mobile Phase A Acetonitrile / Water + AdditiveWeak eluent in reversed-phase gradient.3:2 (v/v) + 10 mM Ammonium Formate
Mobile Phase B Isopropanol / Acetonitrile + AdditiveStrong eluent in reversed-phase gradient.9:1 (v/v) + 0.1% Formic Acid

Experimental Protocols

Protocol 1: Modified Folch Method for Lipid Extraction

This protocol is adapted from standard lipid extraction techniques for recovering ceramides from biological samples.

  • Homogenization: Homogenize the sample (e.g., tissue or cell pellet) in an ice-cold mixture of chloroform:methanol (1:2, v/v).

  • Phase Separation: Add chloroform and water to the homogenate to achieve a final ratio of chloroform:methanol:water of approximately 2:1:1 (v/v/v). Vortex the mixture thoroughly for 5 minutes.

  • Centrifugation: Centrifuge the sample at 7,500 rpm for 10 minutes to separate the aqueous and organic phases.

  • Collection: Carefully collect the lower organic layer, which contains the lipids, using a glass pipette.

  • Drying: Evaporate the solvent from the collected organic layer under a gentle stream of nitrogen gas at room temperature until a dry lipid film is obtained.

  • Storage: Store the dried lipid extract at -80°C until ready for analysis.

Protocol 2: Reconstitution of Dried Lipid Extract for HPLC-MS Analysis

  • Equilibration: Remove the dried lipid extract from the -80°C freezer and allow it to warm to room temperature.

  • Solvent Addition: Add a precise volume of the reconstitution solvent (e.g., 250 µL of acetonitrile or isopropanol:acetonitrile 9:1) to the dried extract.

  • Dissolution: Vortex the vial vigorously for 1 minute.

  • Sonication: Place the vial in a sonicator bath for 15 minutes at room temperature to ensure complete dissolution of the lipids.

  • Transfer: Transfer the reconstituted sample to an appropriate autosampler vial for injection.

Logical Relationships in this compound Analysis

The final signal intensity in an HPLC-MS analysis is the culmination of several dependent steps, with solubility acting as a critical bottleneck.

sample Biological Sample (Cells, Tissue, Plasma) extraction Lipid Extraction (e.g., Folch Method) sample->extraction reconstitution Reconstitution (CRITICAL SOLUBILITY STEP) extraction->reconstitution injection HPLC Injection reconstitution->injection separation LC Separation (Reversed-Phase) injection->separation detection MS Detection (Positive ESI) separation->detection signal Final Signal Intensity detection->signal

Caption: Relationship between sample preparation and final signal.

References

Optimizing "Ceramide NP" delivery in topical formulations for enhanced penetration

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the delivery of Ceramide NP in topical formulations. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of Ceramide NP in the skin?

Ceramide NP is a vital lipid molecule naturally found in the stratum corneum, the outermost layer of the skin.[1][2] It acts as a key component of the skin's barrier function, often described as the "mortar" that holds the skin cells ("bricks") together.[1][2] Its primary roles include:

  • Strengthening the Skin Barrier: Ceramide NP helps to maintain the integrity of the skin barrier, preventing excessive water loss and protecting against environmental aggressors like pollutants and irritants.[3]

  • Hydration: By forming a protective layer, Ceramide NP locks in moisture, keeping the skin hydrated, smooth, and supple.

  • Reducing Inflammation: A healthy skin barrier prevents allergens and irritants from penetrating the skin, thereby reducing inflammatory responses associated with conditions like eczema and psoriasis.

Q2: What are the main challenges in formulating with Ceramide NP for topical delivery?

Researchers often encounter several challenges when formulating with Ceramide NP:

  • Poor Solubility: Ceramide NP is highly lipophilic and has poor solubility in water, making it difficult to incorporate into aqueous-based formulations.

  • High Molecular Weight: Its relatively large molecular size can limit its passive diffusion through the tightly packed stratum corneum.

  • Recrystallization: Ceramides can recrystallize within a formulation over time, which can affect product stability and efficacy.

  • Formulation Ratio: For optimal barrier repair, Ceramide NP should be formulated with other lipids like cholesterol and free fatty acids in a specific molar ratio to mimic the natural composition of the skin. An improper balance can delay barrier recovery.

  • Temperature Sensitivity: Ceramides can be sensitive to high temperatures during the formulation process, which may lead to degradation.

Q3: What are the most effective delivery systems for enhancing Ceramide NP penetration?

Several advanced delivery systems have been developed to overcome the challenges of Ceramide NP delivery:

  • Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate Ceramide NP, improving its stability and facilitating its transport into the skin.

  • Nanoemulsions: Oil-in-water nanoemulsions can carry lipophilic ingredients like Ceramide NP in small droplets, increasing the surface area for absorption and enhancing skin permeation.

  • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that can encapsulate Ceramide NP, offering controlled release and improved skin penetration. NLCs are a newer generation with an imperfect crystal structure that allows for higher drug loading.

Troubleshooting Guide

Problem 1: Low encapsulation efficiency of Ceramide NP in my liposomal formulation.

  • Possible Cause: The high hydrophobicity of Ceramide NP can make it difficult to encapsulate effectively. The lipid composition of the liposomes may not be optimal.

  • Troubleshooting Steps:

    • Optimize Lipid Composition: Experiment with the ratio of phospholipids, cholesterol, and fatty acids (like oleic acid) in your formulation. The inclusion of cholesterol and oleic acid can improve the fluidity of the lipid bilayer and accommodate the ceramide molecule more effectively.

    • Method of Preparation: The thin-film hydration method followed by sonication is a common technique for preparing Ceramide NP-loaded liposomes. Ensure the lipid film is completely hydrated.

    • Solvent Selection: Use a suitable solvent system, such as a chloroform/methanol mixture, to ensure complete dissolution of all lipid components before forming the film.

Problem 2: My Ceramide NP formulation shows signs of instability (e.g., crystallization) over time.

  • Possible Cause: Ceramide NP has a tendency to recrystallize, especially in formulations with high concentrations or when not properly stabilized within the lipid matrix.

  • Troubleshooting Steps:

    • Incorporate into a Carrier System: Encapsulating Ceramide NP in delivery systems like liposomes or NLCs can prevent recrystallization by keeping it dispersed at a molecular level.

    • Optimize the Lipid Matrix: Ensure the presence of other lipids like cholesterol and fatty acids in the formulation. These help to create a more complex and stable lipid structure that can better accommodate Ceramide NP.

    • Control Temperature: Avoid high temperatures during formulation and storage, as this can promote recrystallization. Add heat-sensitive ingredients like ceramides during the cool-down phase of emulsion preparation (typically below 40°C).

Problem 3: In vitro skin permeation studies show poor penetration of Ceramide NP.

  • Possible Cause: The delivery vehicle may not be effectively overcoming the barrier properties of the stratum corneum. The particle size of the delivery system might be too large.

  • Troubleshooting Steps:

    • Reduce Particle Size: For nano-delivery systems, aim for a smaller particle size (e.g., around 100-200 nm for nanoemulsions) to increase the surface area and facilitate passage through the intercellular lipid channels.

    • Incorporate Penetration Enhancers: Consider adding chemical penetration enhancers to your formulation. For example, oleic acid can fluidize the stratum corneum lipids, thereby enhancing the permeation of other molecules. Propylene glycol is another commonly used penetration enhancer.

    • Optimize the Delivery System: Evaluate different delivery systems. For instance, nanoemulsions have been shown to disrupt the stratum corneum lipid structure, which can improve the penetration of encapsulated actives.

Experimental Protocols & Data

Table 1: Example Formulation Parameters for Ceramide NP-Loaded Liposomes
ParameterOptimized ValueReference
Encapsulation Efficiency93.84 ± 0.87%
Particle Size (PS)Minimized to enhance accumulation on the stratum corneum
Polydispersity Index (PDI)Optimized for a narrow size distribution
Ceramide NP Concentration~2.19% of total lipid amount
Protocol 1: Preparation of Ceramide NP-Loaded Liposomes via Thin-Film Hydration

Objective: To prepare liposomes encapsulating Ceramide NP for enhanced topical delivery.

Materials:

  • Ceramide NP

  • Phospholipid (e.g., Phospholipon 90G)

  • Cholesterol

  • Oleic Acid

  • Chloroform/Methanol mixture (1:1, v/v)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Sonicator

Methodology:

  • Weigh the desired amounts of Ceramide NP, phospholipid, cholesterol, and oleic acid.

  • Dissolve all lipid components in the chloroform/methanol mixture in a round-bottom flask.

  • Attach the flask to a rotary evaporator and evaporate the organic solvents under vacuum at 45°C to form a thin lipid film on the flask's inner surface.

  • Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask.

  • Sonicate the resulting suspension to reduce the size of the liposomes and create a homogenous dispersion.

Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To evaluate the penetration of a Ceramide NP formulation through an ex vivo skin model.

Materials:

  • Franz diffusion cells

  • Excised skin (e.g., porcine ear skin or human cadaver skin)

  • Ceramide NP formulation

  • Receptor medium (e.g., PBS with a solubilizing agent)

  • Magnetic stirrer

  • Water bath/circulator

  • Sample collection vials

  • Analytical method for Ceramide NP quantification (e.g., HPLC-MS)

Methodology:

  • Mount the excised skin between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Fill the receptor compartment with the receptor medium and ensure no air bubbles are trapped beneath the skin. Maintain the temperature at 32°C to mimic skin surface temperature.

  • Apply a finite dose of the Ceramide NP formulation to the skin surface in the donor compartment.

  • At predetermined time intervals, collect samples from the receptor medium and replace with fresh medium.

  • Analyze the collected samples for Ceramide NP concentration using a validated analytical method like HPLC-MS.

  • At the end of the experiment, dismount the skin and analyze the amount of Ceramide NP retained in different skin layers (stratum corneum, epidermis, dermis) if required. This can be achieved through techniques like tape stripping.

Visualizations

experimental_workflow Experimental Workflow for Ceramide NP Formulation and Testing cluster_formulation Formulation Stage cluster_characterization Characterization Stage cluster_evaluation Efficacy Evaluation Stage A 1. Lipid Dissolution (Ceramide NP, Phospholipids, Cholesterol, Fatty Acids in organic solvent) B 2. Thin-Film Formation (Rotary Evaporation) A->B C 3. Hydration (with aqueous buffer) B->C D 4. Size Reduction (Sonication/Homogenization) C->D E Particle Size & PDI Analysis (Dynamic Light Scattering) D->E Analyze Formulation F Encapsulation Efficiency (HPLC) D->F G Stability Assessment (Storage at different conditions) D->G H In Vitro Skin Permeation (Franz Diffusion Cells) D->H Test Permeation J Cell Viability (MTT Assay on Keratinocytes) D->J Test Safety I Skin Barrier Restoration Assay (TEWL Measurement) H->I Assess Function troubleshooting_logic Troubleshooting Logic for Poor Skin Penetration Start Issue: Poor Ceramide NP Penetration Q1 Is the particle size of the delivery system optimized (<200 nm)? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Does the formulation contain penetration enhancers? A1_Yes->Q2 Sol1 Action: Refine size reduction process (e.g., increase sonication time/power, use high-pressure homogenization). A1_No->Sol1 End Re-evaluate Permeation Sol1->End A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the delivery system optimal (e.g., liposome, nanoemulsion)? A2_Yes->Q3 Sol2 Action: Incorporate penetration enhancers like oleic acid or propylene glycol. A2_No->Sol2 Sol2->End A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No A3_Yes->End Sol3 Action: Evaluate alternative delivery systems known to enhance penetration. A3_No->Sol3 Sol3->End signaling_pathway Ceramide NP's Role in Skin Barrier Restoration cluster_skin Skin Layers cluster_outcomes Physiological Outcomes SC Stratum Corneum (Compromised) Epidermis Epidermis Integration Integration into Intercellular Lipid Matrix SC->Integration Replenishes Formulation Topical Formulation (Ceramide NP Delivery System) Penetration Enhanced Penetration of Ceramide NP Formulation->Penetration Delivery Penetration->SC Targets Barrier_Repair Skin Barrier Restoration Integration->Barrier_Repair Leads to Outcome1 Reduced Transepidermal Water Loss (TEWL) Barrier_Repair->Outcome1 Outcome2 Increased Hydration Barrier_Repair->Outcome2 Outcome3 Reduced Irritant Entry Barrier_Repair->Outcome3

References

Technical Support Center: Overcoming Poor Aqueous Solubility of "Ceramide NP" for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with the poorly water-soluble lipid, Ceramide NP, in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why is Ceramide NP so difficult to dissolve in aqueous solutions like cell culture media?

A1: Ceramide NP is a highly lipophilic molecule, meaning it has a strong affinity for fats and oils and repels water. Its structure contains long hydrocarbon chains that are nonpolar, making it insoluble in polar solvents like water and phosphate-buffered saline (PBS). Direct addition of Ceramide NP to aqueous media will inevitably lead to precipitation and inaccurate experimental concentrations.

Q2: What is the best initial solvent for dissolving Ceramide NP?

A2: Organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) are effective for creating a concentrated stock solution of Ceramide NP. It is crucial to first dissolve the ceramide in one of these solvents before further dilution into your aqueous experimental medium.

Q3: What is the maximum concentration of organic solvent my cells can tolerate?

A3: The final concentration of the organic solvent in your cell culture medium should be kept to a minimum, typically not exceeding 0.1% (v/v), to avoid solvent-induced cytotoxicity. It is essential to perform a vehicle control experiment, treating cells with the same final concentration of the solvent alone, to ensure it does not affect cell viability or the experimental outcome.

Q4: My Ceramide NP precipitates after I add it to the cell culture medium. What can I do?

A4: Precipitation upon addition to aqueous media is a common issue. Here are several troubleshooting steps:

  • Serial Dilution: Instead of adding the concentrated stock directly to your final volume of media, perform a serial dilution. First, pre-dilute the stock solution in a small volume of complete media (containing serum, if applicable) while vortexing, and then add this intermediate dilution to the final volume.

  • Serum or BSA: The presence of proteins like albumin in fetal bovine serum (FBS) can act as carriers for lipids and significantly improve their solubility. If you are using serum-free media, consider adding fatty-acid-free bovine serum albumin (BSA) to your media to help keep the Ceramide NP in solution.

  • Temperature: Ensure your cell culture medium is pre-warmed to 37°C before adding the Ceramide NP solution. Temperature shifts from warm to cool can cause lipids to precipitate.

Q5: Can I use sonication to dissolve Ceramide NP in my media?

A5: While brief sonication in a water bath can aid in the initial dissolution of the Ceramide NP powder in the organic solvent, it is generally not recommended to sonicate the final cell culture medium containing Ceramide NP. Excessive sonication can damage cell culture components and may not create a stable solution.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with Ceramide NP.

Issue Potential Cause Recommended Solution
Precipitate forms in the culture dish during incubation. The concentration of Ceramide NP exceeds its solubility limit in the culture medium.Decrease the final concentration of Ceramide NP. Perform a dose-response experiment to find the optimal concentration.
Temperature fluctuations.Minimize temperature changes. Allow plates to equilibrate to 37°C before and during experiments.
Inconsistent results between experiments. Incomplete solubilization of the Ceramide NP stock solution.Ensure the Ceramide NP is fully dissolved in the organic solvent before preparing dilutions. Vortex thoroughly and warm gently if necessary.
Degradation of Ceramide NP.Prepare fresh dilutions of Ceramide NP for each experiment from a frozen stock solution. Avoid repeated freeze-thaw cycles of the stock.
High background cell death in the vehicle control. The final concentration of the organic solvent (e.g., DMSO, ethanol) is too high.Ensure the final solvent concentration is non-toxic for your specific cell line (generally ≤ 0.1%).

Quantitative Data Presentation

The solubility of Ceramide NP is highly dependent on the solvent system. The following table summarizes the solubility in various media, providing a baseline for experimental design.

Solvent/Medium Ingredients Solubility (µg/mL) Evaluation
PBSPhosphate-Buffered SalineNot soluble-
PBS with 10% Propylene GlycolPBS, Propylene GlycolNot detectable-
PBS with 10% PEG 400 PBS, Polyethylene Glycol 400 224.45 +
PBS with 2% Tween 80PBS, Polysorbate 8071.5-
PBS with 1% BSAPBS, Bovine Serum AlbuminNot detectable-
PBS with 25% Ethyl AlcoholPBS, EthanolDispersible, not fully solved-
Data derived from a study on Ceramide NP-loaded liposomes and may vary based on the exact experimental conditions.[1]

Experimental Protocols

Protocol 1: Preparation of a Ceramide NP Stock Solution and Dilution for Cell Treatment

This protocol describes the preparation of a 10 mM Ceramide NP stock solution in DMSO and its subsequent dilution to a final concentration of 20 µM in cell culture medium.

Materials:

  • Ceramide NP (powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes

Procedure:

  • Stock Solution Preparation (10 mM): a. Aseptically weigh out 5.64 mg of Ceramide NP powder into a sterile microcentrifuge tube. b. Add 1 mL of sterile DMSO to the tube. c. Vortex vigorously until the Ceramide NP is completely dissolved. A brief warming to 37°C may aid dissolution. d. Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation (Final Concentration 20 µM in 10 mL media): a. In a sterile 15 mL conical tube, add 9.98 mL of pre-warmed complete cell culture medium. b. Add 20 µL of the 10 mM Ceramide NP stock solution to the medium. c. Immediately cap the tube and invert gently several times to mix. Do not vortex vigorously as this can cause frothing of the media. d. The final DMSO concentration will be 0.2%, which may be suitable for some cell lines, but it is recommended to aim for ≤ 0.1%. To achieve this, a more concentrated stock solution or serial dilutions would be necessary. For a final DMSO concentration of 0.1%, you would prepare a 20 mM stock and add 10 µL to 9.99 mL of media.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol outlines the use of a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the effect of Ceramide NP on cell viability.[2][3][4]

Materials:

  • Cells seeded in a 96-well plate

  • Ceramide NP working solutions (prepared as in Protocol 1)

  • Vehicle control (media with the same final concentration of DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • MTT solvent (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.

  • Cell Treatment: Remove the old medium and replace it with fresh medium containing the desired concentrations of Ceramide NP or the vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of MTT solvent to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Mandatory Visualizations

Signaling Pathways

// Nodes Stress_Stimuli [label="Stress Stimuli\n(e.g., TNF-α, Chemotherapy)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SMase [label="Sphingomyelinase\n(SMase)", fillcolor="#FBBC05", fontcolor="#202124"]; Sphingomyelin [label="Sphingomyelin", fillcolor="#F1F3F4", fontcolor="#202124"]; Ceramide [label="Ceramide", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; PP2A [label="Protein Phosphatase 2A\n(PP2A)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt\n(Pro-survival)", fillcolor="#F1F3F4", fontcolor="#202124"]; JNK_SAPK [label="JNK/SAPK Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; Caspase_3 [label="Caspase-3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#202124", fontcolor="#FFFFFF", shape=octagon];

// Edges Stress_Stimuli -> SMase [label="activates"]; Sphingomyelin -> Ceramide [dir=back, label="hydrolyzes", headlabel=" generates"]; Ceramide -> PP2A [label="activates"]; PP2A -> Akt [label="inactivates"]; Ceramide -> JNK_SAPK [label="activates"]; JNK_SAPK -> Caspase_3 [label="activates"]; Akt -> Apoptosis [label="inhibits", style=dashed, color="#EA4335"]; Caspase_3 -> Apoptosis [label="induces"]; } dot Caption: Ceramide-induced apoptosis signaling pathway.

Experimental Workflow

// Nodes Start [label="Start: Overcoming Ceramide NP\nAqueous Insolubility", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stock_Prep [label="1. Prepare Concentrated\nStock Solution in DMSO", fillcolor="#FBBC05", fontcolor="#202124"]; Working_Sol [label="2. Prepare Working Solution\nby Serial Dilution in\nPre-warmed Media", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Treatment [label="3. Treat Cells with\nCeramide NP and\nVehicle Control", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubation [label="4. Incubate for\nDesired Time Period", fillcolor="#F1F3F4", fontcolor="#202124"]; Assay [label="5. Perform In Vitro Assay\n(e.g., MTT, Apoptosis Assay)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data_Analysis [label="6. Analyze and\nInterpret Results", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End: Solubilization\nChallenge Addressed", shape=house, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Start -> Stock_Prep; Stock_Prep -> Working_Sol; Working_Sol -> Cell_Treatment; Cell_Treatment -> Incubation; Incubation -> Assay; Assay -> Data_Analysis; Data_Analysis -> End; } dot Caption: Experimental workflow for in vitro assays with Ceramide NP.

References

Technical Support Center: Stabilizing Ceramide 3 in Cosmetic and Dermatological Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the stability challenges of Ceramide 3 (also known as Ceramide NP) in cosmetic and dermatological preparations.

Troubleshooting Guide & FAQs

This section is designed to provide direct answers to specific issues that may be encountered during the formulation and stability testing of products containing this compound.

Q1: My this compound is precipitating or recrystallizing in my oil-in-water emulsion over time. What is causing this and how can I prevent it?

A1: Recrystallization of this compound is a common issue stemming from its high melting point and poor solubility in many cosmetic oils at room temperature.[1][2] This can lead to a gritty texture and reduced efficacy of the final product.

Troubleshooting Steps:

  • Optimize the Oil Phase: Ensure the oil phase has a good solubilizing capacity for this compound. While it is lipophilic, its solubility can be limited.[1]

  • Heating and Cooling Process: When using powdered this compound, it is often necessary to heat the oil phase to a high temperature (80-90°C) to ensure complete dissolution before emulsification.[1] A controlled and gradual cooling process is also crucial to prevent shock-cooling, which can trigger recrystallization.

  • Incorporate Co-lipids: The inclusion of cholesterol and free fatty acids in a specific molar ratio with ceramides can mimic the skin's natural lipid structure and significantly improve the stability and integration of this compound into the formulation.[1]

  • Utilize Delivery Systems: Encapsulating this compound in delivery systems like liposomes or nanoemulsions can prevent its recrystallization by isolating it from the bulk formulation.

Q2: I am observing a decrease in the concentration of this compound in my formulation during stability studies. What are the likely degradation pathways?

A2: this compound can degrade under certain conditions, primarily through hydrolysis of the amide bond, especially at extreme pH values. It is also susceptible to degradation from exposure to high temperatures and light.

Troubleshooting Steps:

  • Control the pH: Maintain the pH of the final formulation within the stable range for ceramides, which is typically between 4.5 and 6.5.

  • Temperature Management: Avoid prolonged exposure to high temperatures during manufacturing and storage. For powdered forms, while initial heating is necessary for dissolution, the overall heat exposure should be minimized. Liquid forms of ceramides should generally be incorporated at temperatures below 40°C.

  • Light Protection: Use opaque or UV-protective packaging to shield the formulation from light, which can accelerate degradation.

  • Incorporate Antioxidants: While not a primary degradation pathway, oxidation can occur, and the inclusion of antioxidants can help preserve the overall stability of the lipid phase.

Q3: How can I improve the bioavailability and penetration of this compound in my topical formulation?

A3: The high molecular weight and lipophilicity of this compound can limit its penetration into the stratum corneum.

Troubleshooting Steps:

  • Nanoemulsions and Liposomes: Formulating this compound into nanoemulsions or liposomes can enhance its penetration. The small droplet size of nanoemulsions and the lipid bilayer structure of liposomes facilitate delivery into the skin.

  • Inclusion of Penetration Enhancers: Certain ingredients, such as glycols or specific fatty acids, can act as penetration enhancers, improving the delivery of this compound.

  • Optimize the Vehicle: The overall composition of the formulation vehicle plays a crucial role. A well-formulated base that is compatible with the skin's lipid barrier can improve the bioavailability of the active ingredient.

Data Presentation

The stability of this compound is highly dependent on the formulation's pH and storage temperature. The following table summarizes the expected stability profile of this compound under various conditions based on established formulation principles.

pHStorage at 4°CStorage at 25°C (Room Temperature)Storage at 40°C (Accelerated Stability)
< 4.5LowUnstableUnstable
4.5 - 6.5HighHighMedium
> 6.5LowLowUnstable

Note: This table is an illustrative guide based on qualitative data from the cited sources. "High" stability indicates minimal degradation or recrystallization is expected. "Medium" stability suggests that some degradation may occur over time. "Low" stability indicates a higher likelihood of degradation or physical instability. "Unstable" suggests rapid degradation is likely. Actual stability will depend on the specific formulation matrix.

Experimental Protocols

1. Protocol for Stability Testing of this compound in an Emulsion using HPLC

This protocol outlines a general procedure for quantifying this compound in a cosmetic cream to assess its stability over time.

  • Objective: To determine the concentration of this compound in a cosmetic preparation at various time points under different storage conditions.

  • Materials:

    • This compound standard

    • Cosmetic emulsion containing this compound

    • HPLC-grade solvents (e.g., methanol, acetonitrile, chloroform)

    • Analytical balance

    • Volumetric flasks and pipettes

    • Centrifuge

    • HPLC system with a UV or ELSD detector

    • C18 reversed-phase HPLC column

  • Methodology:

    • Standard Preparation: Prepare a stock solution of this compound standard in an appropriate solvent (e.g., chloroform/methanol mixture). From the stock solution, prepare a series of calibration standards of known concentrations.

    • Sample Preparation (Lipid Extraction):

      • Accurately weigh a known amount of the cosmetic emulsion into a centrifuge tube.

      • Perform a lipid extraction using a suitable solvent system (e.g., a modified Bligh & Dyer method).

      • Centrifuge the sample to separate the lipid-containing organic layer.

      • Carefully collect the organic layer and evaporate the solvent under a stream of nitrogen.

      • Reconstitute the dried lipid extract in a known volume of the mobile phase.

    • HPLC Analysis:

      • Set up the HPLC system with a C18 column and an appropriate mobile phase.

      • Inject the prepared standards and samples onto the HPLC system.

      • Develop a gradient or isocratic elution method to achieve good separation of this compound from other formulation components.

      • Detect the this compound peak using a UV detector (if applicable) or an Evaporative Light Scattering Detector (ELSD).

    • Quantification:

      • Construct a calibration curve by plotting the peak area of the standards against their concentration.

      • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

    • Stability Assessment:

      • Store the cosmetic emulsion under various conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH).

      • At specified time points (e.g., 0, 1, 3, and 6 months), withdraw samples and analyze them using the developed HPLC method.

      • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

2. Protocol for Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)

This protocol describes a common method for encapsulating this compound within liposomes to improve its stability and delivery.

  • Objective: To prepare unilamellar liposomes containing this compound.

  • Materials:

    • This compound

    • Phosphatidylcholine (e.g., from soy or egg)

    • Cholesterol

    • Organic solvent mixture (e.g., chloroform:methanol 2:1 v/v)

    • Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

    • Rotary evaporator

    • Bath sonicator or probe sonicator

    • Extrusion equipment with polycarbonate membranes (e.g., 100 nm pore size)

  • Methodology:

    • Lipid Film Formation:

      • Dissolve this compound, phosphatidylcholine, and cholesterol in the organic solvent mixture in a round-bottom flask.

      • Attach the flask to a rotary evaporator.

      • Rotate the flask in a water bath at a temperature above the lipid transition temperature to evaporate the solvent, forming a thin, uniform lipid film on the inner wall of theflask.

    • Hydration:

      • Add the aqueous buffer to the flask containing the lipid film.

      • Continue to rotate the flask (without vacuum) at a temperature above the lipid transition temperature for a specified time to allow the lipid film to hydrate and form multilamellar vesicles (MLVs).

    • Size Reduction (Sonication):

      • To reduce the size of the MLVs, sonicate the liposomal dispersion using a bath or probe sonicator. This process will create smaller unilamellar vesicles (SUVs).

    • Homogenization (Extrusion):

      • For a more uniform size distribution, subject the liposomal dispersion to extrusion.

      • Pass the dispersion multiple times through polycarbonate membranes with a defined pore size (e.g., 100 nm) using an extruder. This will result in the formation of large unilamellar vesicles (LUVs) with a narrow size distribution.

    • Characterization:

      • Characterize the prepared liposomes for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

      • Determine the encapsulation efficiency of this compound using a suitable analytical method like HPLC after separating the free and encapsulated ceramide.

Visualizations

Below are diagrams illustrating key workflows and relationships for improving this compound stability.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Evaluation start Start: Formulate Emulsion with this compound storage Store Samples at Different Conditions (Temp, RH, Light) start->storage sampling Sample at Time Points (0, 1, 3, 6 months) storage->sampling extraction Lipid Extraction from Emulsion sampling->extraction quantification Quantify this compound using HPLC/LC-MS extraction->quantification data Calculate % this compound Remaining quantification->data report Generate Stability Report data->report

Caption: Experimental workflow for assessing the stability of this compound in a cosmetic emulsion.

stability_logic cluster_problem Stability Issues cluster_solution Stabilization Strategies cluster_outcome Desired Outcome recrystallization Recrystallization delivery_systems Delivery Systems (Liposomes, Nanoemulsions) recrystallization->delivery_systems prevents co_lipids Co-formulation with Cholesterol & Fatty Acids recrystallization->co_lipids mitigates degradation Chemical Degradation (Hydrolysis) ph_control pH Control (4.5-6.5) degradation->ph_control controlled by temp_control Temperature Control degradation->temp_control minimized by stable_product Stable & Efficacious This compound Product delivery_systems->stable_product co_lipids->stable_product ph_control->stable_product temp_control->stable_product

Caption: Logical relationships for improving the stability of this compound in formulations.

References

Strategies to prevent degradation of "Ceramide 3" during sample storage and preparation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with strategies to prevent the degradation of Ceramide 3 (also known as Ceramide NP) during sample storage and preparation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of this compound.

Q1: What is the optimal temperature for long-term storage of this compound samples and standards?

For long-term stability, solid (neat) this compound and biological samples should be stored at -80°C. Stock solutions of ceramides are typically prepared in ethanol or chloroform and should also be stored at -80°C to ensure stability.[1] For routine or short-term storage, -20°C is acceptable. Always minimize exposure to light and air by using amber vials and ensuring containers are tightly sealed.[2]

Q2: How should I store this compound for short-term use?

For short-term purposes, this compound can be stored at room temperature, provided it is protected from direct light and air exposure.[2] However, to minimize any potential degradation, refrigeration at 4°C or storage at -20°C is recommended if the ceramide will not be used within a few hours.

Q3: What solvents are recommended for dissolving and storing this compound?

Ceramides are lipophilic and should be dissolved in organic solvents.[3] Stock solutions are commonly prepared in ethanol or a chloroform:methanol (2:1, v/v) mixture.[1] For analytical purposes like LC-MS, working solutions are often diluted in acetonitrile or methanol.

Q4: How many freeze-thaw cycles can my this compound samples tolerate?

Q5: What are the primary causes of this compound degradation?

This compound degradation can be caused by several factors:

  • Chemical Hydrolysis: The amide bond linking the fatty acid to the sphingoid base can be hydrolyzed by ceramidases present in biological samples or by exposure to highly acidic or alkaline conditions. Ceramides are most stable in a pH range of 4.5 to 6.5.

  • Thermal Stress: High temperatures can accelerate degradation. Most ceramides are heat-sensitive and should be handled at controlled room temperature or on ice when possible.

  • Oxidation and Photodegradation: Exposure to air (oxygen) and UV light can degrade the lipid structure. Storing samples under an inert gas like nitrogen or argon and using amber, light-blocking containers can mitigate this.

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during this compound extraction and analysis.

Problem Potential Causes Recommended Solutions
Low this compound Recovery Incomplete Tissue/Cell Homogenization: The solvent cannot efficiently access lipids if the sample is not thoroughly disrupted.Ensure the tissue is completely homogenized to a uniform consistency using appropriate mechanical disruption (e.g., sonication, bead beating) before adding extraction solvents.
Incorrect Solvent Ratios: Using incorrect solvent-to-sample ratios in methods like Folch or Bligh-Dyer can lead to poor extraction efficiency.Strictly adhere to the validated solvent-to-sample ratios. For the Folch method, a 20:1 ratio of chloroform:methanol (2:1) to sample volume is standard. For Bligh-Dyer, a final ratio of 2:2:1.8 (chloroform:methanol:water) is used.
Sample Degradation: Enzymatic activity (ceramidase) in the sample prior to extraction can degrade this compound.Process samples immediately after collection or flash-freeze them in liquid nitrogen and store at -80°C. Keep samples on ice during the entire preparation process.
High Variability in Results Inconsistent Sample Aliquoting: Non-homogenous samples can lead to different ceramide concentrations in different aliquots.Ensure the sample is thoroughly mixed or vortexed before taking an aliquot for extraction.
Matrix Effects in LC-MS: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification.Mitigate matrix effects by: 1) Using an isotopically labeled internal standard (e.g., C17-Ceramide). 2) Optimizing chromatographic separation to resolve this compound from interfering compounds. 3) Performing a sample cleanup step, such as a "Folch wash" with a saline solution.
Presence of Degradation Products Hydrolysis During Preparation: Sample processing at extreme pH or elevated temperatures can cause hydrolysis.Maintain a neutral pH during extraction unless the protocol specifies otherwise. Perform all evaporation steps at low temperatures (e.g., <40°C) under a stream of nitrogen.
Solvent Contamination: Degraded solvents, such as chloroform, can produce reactive molecules that interfere with the analysis.Use high-purity, LC-MS grade solvents. Store solvents properly and use them within their recommended shelf life.

Section 3: Experimental Protocols & Methodologies

Protocol 1: Modified Bligh & Dyer Lipid Extraction

This method is suitable for extracting total lipids, including ceramides, from wet tissues or cell suspensions.

Materials:

  • Chloroform (CHCl₃), Methanol (MeOH), Deionized Water (H₂O)

  • Phosphate-buffered saline (PBS), cold

  • Glass centrifuge tubes, Pasteur pipettes

  • Vortex mixer, Centrifuge

Procedure:

  • Sample Preparation: For cell cultures, wash cells with cold PBS. For a 1 ml sample (e.g., tissue homogenate or cell suspension), place it in a glass centrifuge tube.

  • Monophasic Mixture Creation: Add 3.75 ml of a chloroform:methanol (1:2, v/v) mixture to the sample. Vortex vigorously for 10-15 minutes. This creates a single-phase system that disrupts cell membranes and solubilizes lipids.

  • Phase Separation:

    • Add 1.25 ml of chloroform and vortex for 1 minute.

    • Add 1.25 ml of deionized water and vortex for another minute.

  • Centrifugation: Centrifuge the mixture at low speed (e.g., 1000 x g) for 5 minutes at room temperature. This will separate the mixture into two phases: an upper aqueous phase (methanol/water) and a lower organic phase (chloroform) containing the lipids. A disc of precipitated protein may be visible at the interface.

  • Lipid Collection: Carefully insert a Pasteur pipette through the upper aqueous layer and collect the lower chloroform phase. To avoid disturbing the interface, it is recommended to recover about 90% of the bottom phase.

  • Drying and Storage: Evaporate the collected chloroform to dryness under a gentle stream of nitrogen or using a vacuum concentrator. Store the dried lipid extract at -80°C until analysis.

Protocol 2: Quantification by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurate ceramide quantification due to its high sensitivity and specificity.

General Workflow:

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent, such as a methanol/acetonitrile mixture.

  • Internal Standard: Spike the sample with a non-endogenous internal standard (e.g., C17-Ceramide or C25-Ceramide) for accurate quantification.

  • Chromatographic Separation: Inject the sample into an HPLC system equipped with a reverse-phase column (e.g., C8 or C18). Separation is typically achieved using a gradient of mobile phases, such as water with formic acid and acetonitrile/isopropanol with formic acid.

  • Mass Spectrometry Detection: The column effluent is introduced into a tandem mass spectrometer with an electrospray ionization (ESI) source, typically operated in positive ion mode.

  • Quantification: Ceramides are quantified using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for each ceramide species and the internal standard are monitored.

Section 4: Data and Visualizations

Summary of Stability Factors for this compound
Parameter Condition Effect on Stability Recommendation
Temperature High Temperatures (>40°C)Accelerates degradation.Store long-term at -80°C. Process samples on ice.
Freeze-Thaw CyclesPotential for degradation.Aliquot samples to minimize cycles.
pH Highly Acidic or AlkalineCan cause hydrolysis of the amide bond.Maintain pH between 4.5 and 6.5.
Light UV / Direct Light ExposureCan cause photodegradation.Store in amber vials or protect from light.
Atmosphere Oxygen (Air)Potential for oxidation.Store under inert gas (N₂ or Ar) for long-term storage of standards. Keep containers tightly sealed.

Diagrams

G Diagram 1: General Workflow for this compound Analysis cluster_storage Sample Collection & Storage cluster_prep Sample Preparation cluster_analysis Analysis Sample Collect Biological Sample (Tissue, Cells, etc.) Store Flash Freeze (N₂) & Store at -80°C Sample->Store Homogenize Homogenize Sample on Ice Store->Homogenize Process Frozen AddIS Spike with Internal Standard Homogenize->AddIS Extract Perform Lipid Extraction (e.g., Bligh & Dyer) AddIS->Extract Dry Evaporate Solvent (under N₂) Extract->Dry Reconstitute Reconstitute Extract Dry->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Quantify Quantify this compound Inject->Quantify

Caption: A flowchart of the recommended workflow for this compound analysis.

G Diagram 2: Troubleshooting Low this compound Recovery Start Low this compound Recovery? CheckHomogenization Was sample fully homogenized? Start->CheckHomogenization CheckSolvents Were solvent ratios and volumes correct? CheckHomogenization->CheckSolvents Yes Solution1 Re-optimize homogenization. CheckHomogenization->Solution1 No CheckStorage Was sample stored properly (-80°C)? CheckSolvents->CheckStorage Yes Solution2 Verify protocol and use fresh solvents. CheckSolvents->Solution2 No CheckMatrix Is an internal standard being used for matrix effects? CheckStorage->CheckMatrix Yes Solution3 Review sample handling procedures. CheckStorage->Solution3 No Solution4 Incorporate an isotopically labeled IS. CheckMatrix->Solution4 No

Caption: A troubleshooting decision tree for low this compound recovery.

G Diagram 3: Primary Degradation Pathway of Ceramide Ceramide Ceramide (Sphingoid Base + Fatty Acid) Products Sphingosine + Free Fatty Acid Ceramide->Products Amide Bond Hydrolysis Catalyst Catalyst: - Ceramidase - Strong Acid/Base (H⁺/OH⁻) - High Heat Catalyst->Ceramide

Caption: The chemical hydrolysis pathway for this compound degradation.

References

Validation & Comparative

Ceramide NP vs. Ceramide EOP: A Comparative Guide to Skin Barrier Restoration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ceramides, a class of lipid molecules, are integral to the structure and function of the stratum corneum, the outermost layer of the skin. They are critical in maintaining the skin's barrier, preventing excessive water loss, and protecting against environmental insults. Among the various types of ceramides, Ceramide NP (formerly known as Ceramide 3) and Ceramide EOP (formerly known as Ceramide 1) are two of the most crucial for skin health. This guide provides a detailed comparison of their roles in restoring skin barrier function, supported by experimental data and methodologies.

Structural and Functional Differences

Ceramide NP and Ceramide EOP, while both essential, possess distinct structures that dictate their specific functions within the stratum corneum's lipid matrix.

Ceramide NP is characterized by a phytosphingosine base and a non-hydroxy fatty acid. It is the most abundant ceramide in the stratum corneum and is primarily recognized for its exceptional ability to retain moisture and reinforce the skin's barrier strength.[1][2][3] Its structure allows it to integrate seamlessly into the lipid layers, effectively preventing transepidermal water loss (TEWL).[1]

Ceramide EOP contains a phytosphingosine base linked to an esterified omega-hydroxy fatty acid. This unique, longer-chain structure allows it to act as a "molecular rivet," effectively binding the lipid layers together and ensuring the overall structural integrity of the skin barrier.[2] It plays a vital role in the reconstruction of the lipid bilayer and is particularly beneficial for very dry, aged, or compromised skin.

Comparative Efficacy in Skin Barrier Restoration

While direct head-to-head clinical trials comparing only Ceramide NP and Ceramide EOP are limited in publicly available literature, numerous studies have evaluated their individual and combined effects on skin barrier function. Evidence suggests a synergistic relationship, where the combination of these ceramides, often with other lipids like cholesterol and fatty acids, yields optimal results.

Quantitative Data on Barrier Function Improvement

The following tables summarize key quantitative findings from various studies on the effects of Ceramide NP and Ceramide EOP on skin barrier function.

Table 1: Impact of Ceramide NP on Skin Barrier Function

ParameterInterventionResultsStudy Reference
Transepidermal Water Loss (TEWL) 0.5% topical Ceramide NP on tape-stripped skinSignificant and rapid recovery compared to placebo.Chemist Confessions
Skin Hydration Cream with Ceramide NP (and other lipids) on corticosteroid-impaired barrierSignificant improvement in SC hydration.Lim et al., 2022
Barrier Recovery Rate Cream with Ceramide NP (and other lipids) on corticosteroid-impaired barrierSignificantly improved barrier recovery rate compared to vehicle.Lim et al., 2022
Stratum Corneum (SC) Integrity Cream with Ceramide NP (and other lipids) on corticosteroid-impaired barrierSignificantly improved SC integrity.Lim et al., 2022
Hand Eczema Severity Index (HECSI) Cream with this compound (NP) for hand contact dermatitis54.8% of patients showed improvement in HECSI score vs. 26.7% in the control group.Effectiveness of a Skin Care Program...

Table 2: Impact of Ceramide EOP and Ceramide Combinations on Skin Barrier Function

ParameterInterventionResultsStudy Reference
Skin Hydration Cream with Ceramide EOP, NP, and APSignificantly increased skin hydration for at least 24 hours.Benchchem
Transepidermal Water Loss (TEWL) Cream with Ceramide EOP, NP, and APSignificantly reduced TEWL.Request PDF
Skin Hydration Ceramide-containing cream (types unspecified)Significantly increased skin hydration over 24 hours compared to reference moisturizers.Cosmoderma
Transepidermal Water Loss (TEWL) Ceramide-containing cream (types unspecified)Significantly decreased TEWL over 24 hours.Cosmoderma
Transepidermal Water Loss (TEWL) Meta-analysis of ceramide-containing moisturizers for atopic dermatitisNo significant difference in TEWL compared to other moisturizers.The Efficacy of Moisturisers...
SCORing Atopic Dermatitis (SCORAD) Meta-analysis of ceramide-containing moisturizers for atopic dermatitisSignificant improvement in SCORAD compared to other moisturizers.The Efficacy of Moisturisers...

Signaling Pathways in Skin Barrier Restoration

Ceramides are not merely structural components; they are also bioactive molecules that participate in signaling cascades crucial for epidermal homeostasis.

Ceramide-Mediated Signaling in Keratinocyte Differentiation

One of the key pathways involves the Peroxisome Proliferator-Activated Receptors (PPARs). Ceramides have been shown to upregulate the expression of ABCA12, a transporter protein essential for lipid delivery to form the skin barrier, through the activation of the PPARδ signaling pathway . This creates a positive feedback loop where ceramides promote their own transport and synthesis, thereby enhancing barrier formation.

Furthermore, Ceramide NP has been specifically shown to increase the expression of filaggrin , a protein critical for the formation of the cornified cell envelope and the production of Natural Moisturizing Factors (NMFs).

The metabolism of ceramides into other sphingolipids, such as sphingosine-1-phosphate (S1P) , also plays a significant role in regulating keratinocyte proliferation, differentiation, and inflammation, further contributing to skin barrier health.

Ceramide_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular (Keratinocyte) Ceramide_NP Ceramide NP PPARd PPARδ Ceramide_NP->PPARd activates Filaggrin Filaggrin Expression Ceramide_NP->Filaggrin upregulates S1P Sphingosine-1-Phosphate (S1P) Ceramide_NP->S1P metabolized to Ceramide_EOP Ceramide EOP Ceramide_EOP->S1P metabolized to Barrier_Proteins Loricrin, Involucrin Ceramide_EOP->Barrier_Proteins structural support ABCA12 ABCA12 Expression PPARd->ABCA12 Lipid_Transport Lipid Transport to Lamellar Bodies ABCA12->Lipid_Transport Skin_Barrier_Function Enhanced Skin Barrier Function Lipid_Transport->Skin_Barrier_Function NMF NMF Production Filaggrin->NMF NMF->Skin_Barrier_Function Cell_Signaling Regulation of Proliferation & Differentiation S1P->Cell_Signaling Cell_Signaling->Skin_Barrier_Function Barrier_Proteins->Skin_Barrier_Function

Ceramide Signaling in Skin Barrier Restoration

Experimental Protocols

The evaluation of ceramide efficacy in skin barrier restoration typically involves a combination of in vivo and in vitro models.

In Vivo Evaluation of Barrier Function

A common methodology for assessing skin barrier function in human subjects involves the following steps:

  • Baseline Measurement: Transepidermal Water Loss (TEWL) and skin hydration are measured on a defined area of the skin (e.g., forearm) using specialized probes like a Tewameter® and Corneometer®.

  • Barrier Disruption (Optional): To test the restorative capacity of the ceramides, the skin barrier is often compromised in a controlled manner. A widely used technique is tape stripping , where adhesive tape is repeatedly applied and removed from the test area to remove layers of the stratum corneum. The extent of disruption is monitored by measuring the increase in TEWL.

  • Product Application: The ceramide-containing formulation (and a placebo control) is applied to the respective test sites.

  • Post-application Measurements: TEWL and skin hydration are measured at various time points (e.g., 1, 6, 12, 24 hours) after product application to assess the rate and extent of barrier recovery and improvement in hydration.

  • Stratum Corneum Sampling: For biochemical analysis, samples of the stratum corneum can be collected using tape stripping. The lipids are then extracted from the tape, and the ceramide content and profile can be analyzed using techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Experimental_Workflow_In_Vivo cluster_protocol In Vivo Experimental Protocol Start Subject Recruitment (e.g., with dry skin) Baseline Baseline Measurement (TEWL, Hydration) Start->Baseline Disruption Barrier Disruption (Tape Stripping) Baseline->Disruption Application Product Application (Ceramide vs. Placebo) Disruption->Application Measurements Post-Application Measurements (TEWL, Hydration at various time points) Application->Measurements Sampling Stratum Corneum Sampling (Tape Stripping for Lipid Analysis) Measurements->Sampling Analysis HPLC-MS Analysis of Ceramides Sampling->Analysis End Data Analysis and Conclusion Analysis->End

In Vivo Experimental Workflow for Ceramide Efficacy
In Vitro Evaluation using Reconstructed Human Epidermis (RHE)

Reconstructed human epidermis models provide a valuable tool for mechanistic studies without the need for human subjects.

  • Model Culture: RHE models are cultured to form a fully differentiated epidermis with a functional stratum corneum.

  • Barrier Disruption: The barrier can be disrupted using methods like topical application of surfactants (e.g., sodium lauryl sulfate) or physical abrasion.

  • Treatment: Ceramide formulations are topically applied to the RHE models.

  • Analysis:

    • Barrier Function: TEWL can be measured using a specialized probe adapted for in vitro models.

    • Histology: The structure of the epidermis and stratum corneum can be visualized through histological staining.

    • Lipid Analysis: Lipids can be extracted from the RHE for analysis of ceramide content and profile.

    • Gene and Protein Expression: The expression of key barrier-related genes and proteins (e.g., filaggrin, loricrin, ABCA12) can be quantified using techniques like qRT-PCR and Western blotting.

Conclusion

Both Ceramide NP and Ceramide EOP are indispensable for a healthy and resilient skin barrier. Ceramide NP excels in moisture retention, being the most prevalent ceramide in the stratum corneum, while Ceramide EOP is crucial for the structural organization of the lipid lamellae. Experimental data indicates that formulations containing Ceramide NP, often in combination with Ceramide EOP and other physiological lipids, significantly improve skin hydration, reduce TEWL, and restore compromised barrier function. Mechanistically, ceramides influence key signaling pathways, such as the PPARδ pathway, to promote the synthesis and transport of lipids essential for barrier integrity and upregulate the expression of critical structural proteins like filaggrin. The synergistic action of these ceramides provides a robust strategy for the development of advanced dermatological products aimed at restoring and maintaining optimal skin barrier function.

References

A Comparative Analysis of Ceramide 3 and Pseudoceramide Efficacy in Atopic Dermatitis Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Atopic dermatitis (AD) is a chronic inflammatory skin disease characterized by impaired skin barrier function, which is significantly attributed to a deficiency in essential skin lipids, particularly ceramides. Ceramide 3 (also known as Ceramide NP) is a naturally occurring ceramide crucial for maintaining the skin's barrier integrity and moisture retention. Pseudoceramides, synthetic molecules designed to mimic the structure and function of natural ceramides, have emerged as a cost-effective alternative in therapeutic skincare. This guide provides a comparative analysis of the efficacy of this compound and pseudoceramides in atopic dermatitis models, supported by experimental data and detailed methodologies.

Quantitative Efficacy Comparison

The following table summarizes the quantitative data from various studies on the efficacy of this compound and pseudoceramides in improving key parameters of atopic dermatitis. It is important to note that direct head-to-head comparative studies are limited, and the data is aggregated from different experimental models and formulations.

Efficacy ParameterThis compound (Ceramide NP)Pseudoceramide (e.g., PC-9S)Key Findings & Citations
Transepidermal Water Loss (TEWL) Significant reduction. A meta-analysis showed that ceramide-containing moisturizers, in general, did not show a statistically significant difference in TEWL reduction compared to other moisturizers. However, individual studies have reported significant TEWL reduction with this compound-containing formulations.[1][2] The quantity of this compound has been found to be significantly correlated with TEWL impairment in atopic dermatitis skin.[1]Significant reduction. Topical application of a pseudoceramide (PC-9S)-containing physiologic lipid mixture significantly reduced basal TEWL in an oxazolone-induced atopic dermatitis mouse model.[3][4] In a randomized, double-blind study, a cream containing a pseudoceramide showed a significant decrease in TEWL in patients with mild to moderate atopic dermatitis after 1 and 2 weeks of application.Both this compound and pseudoceramides have been shown to improve skin barrier function by reducing TEWL. The effect of pseudoceramides on TEWL has been demonstrated in animal models of AD.
SCORing Atopic Dermatitis (SCORAD) Index Significant improvement. A meta-analysis revealed that moisturizers containing ceramides led to a significantly higher improvement in SCORAD scores compared to other moisturizers.Significant improvement. A review of clinical studies using emollient-containing pseudoceramide found positive feedback with reports of improved SCORAD scores.Both ceramide and pseudoceramide-containing formulations have demonstrated clinical efficacy in reducing the severity of atopic dermatitis as measured by the SCORAD index.
Skin Hydration Increased.Increased. A cream with a pseudoceramide significantly increased stratum corneum moisture content in patients with mild to moderate AD.Both contribute to improved skin hydration, a key factor in managing atopic dermatitis.
Anti-inflammatory Effects Modulates inflammatory responses.Exhibits anti-inflammatory properties, partly through the activation of the PPARα signaling pathway.Pseudoceramides have a demonstrated anti-inflammatory mechanism through PPARα activation. The direct anti-inflammatory signaling of this compound in AD is less clearly defined in the provided results.

Experimental Protocols

Oxazolone-Induced Atopic Dermatitis Mouse Model

A widely used model to mimic the characteristics of human atopic dermatitis.

  • Sensitization: Mice are sensitized by the topical application of a solution of oxazolone (a hapten) on a shaved area of the dorsal skin.

  • Challenge: After a few days, a lower concentration of oxazolone is repeatedly applied to the same skin area or the ear to elicit an inflammatory response.

  • Treatment: The test formulations (containing this compound or pseudoceramide) and control vehicles are applied topically to the inflamed area, typically once or twice daily for a specified period.

  • Assessment: Efficacy is evaluated by measuring parameters such as:

    • Transepidermal Water Loss (TEWL) using a Tewameter.

    • Clinical severity scores (e.g., assessing erythema, edema, dryness, and excoriation).

    • Histological analysis of skin biopsies to assess epidermal thickness and inflammatory cell infiltration.

    • Measurement of inflammatory markers (e.g., cytokines, IgE levels) in skin tissue or serum.

In Vitro Reconstructed Human Epidermis (RHE) Model

This model is used to study the effects of substances on the epidermal barrier and inflammatory responses in a controlled environment.

  • Model Setup: A three-dimensional culture of human keratinocytes that differentiates to form a multi-layered epidermis resembling human skin.

  • Induction of AD-like Phenotype: The RHE is treated with a cocktail of Th2 cytokines (e.g., IL-4, IL-13) to mimic the inflammatory environment of atopic dermatitis, which is known to down-regulate ceramide synthesis.

  • Treatment: Formulations containing this compound or pseudoceramide are applied topically to the RHE.

  • Assessment:

    • Barrier function is assessed by measuring TEWL or the penetration of a fluorescent dye.

    • Expression of genes and proteins related to skin barrier function (e.g., filaggrin, loricrin) and inflammation (e.g., cytokines) is analyzed using techniques like RT-qPCR and ELISA.

    • Lipid analysis of the stratum corneum can be performed to quantify changes in ceramide profiles.

Signaling Pathways and Mechanisms of Action

Pseudoceramide and PPARα Activation

Pseudoceramides, such as PC-9S, have been shown to exert their therapeutic effects in atopic dermatitis through the activation of the Peroxisome Proliferator-Activated Receptor-alpha (PPARα).

Pseudoceramide_PPARa_Pathway cluster_nucleus Nucleus Pseudoceramide Pseudoceramide (PC-9S) PPARa PPARα Pseudoceramide->PPARa Activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARa->PPRE Binds as a heterodimer with RXR RXR RXR RXR->PPRE Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Anti_inflammatory Anti-inflammatory Effects Gene_Expression->Anti_inflammatory Barrier_Improvement Improved Skin Barrier Function Gene_Expression->Barrier_Improvement

Pseudoceramide activates the PPARα signaling pathway.

This activation leads to the regulation of target genes involved in reducing inflammation and improving skin barrier function. Studies have shown that topical application of a pseudoceramide (PC-9S) significantly increased PPARα expression in a murine model of atopic dermatitis, leading to reduced TEWL, surface pH, and mast cell infiltration.

This compound and Skin Barrier Restoration

This compound is a fundamental component of the stratum corneum's lipid matrix. In atopic dermatitis, there is a notable deficiency of this ceramide, leading to a compromised skin barrier.

Ceramide3_Barrier_Function AD Atopic Dermatitis Ceramide3_Deficiency Reduced this compound AD->Ceramide3_Deficiency Impaired_Barrier Impaired Skin Barrier Ceramide3_Deficiency->Impaired_Barrier Increased_TEWL Increased TEWL Impaired_Barrier->Increased_TEWL Dry_Skin Dry, Itchy Skin Increased_TEWL->Dry_Skin Topical_Ceramide3 Topical Application of this compound Replenishment Replenishes Stratum Corneum Lipids Topical_Ceramide3->Replenishment Restored_Barrier Restored Skin Barrier Replenishment->Restored_Barrier Reduced_TEWL Reduced TEWL Restored_Barrier->Reduced_TEWL Improved_Symptoms Symptom Improvement Reduced_TEWL->Improved_Symptoms

This compound restores skin barrier function in atopic dermatitis.

Topical application of this compound directly replenishes the deficient levels in the stratum corneum, helping to restore the integrity of the lipid barrier, reduce transepidermal water loss, and improve skin hydration. This restoration of the barrier function helps to alleviate the symptoms of atopic dermatitis, such as dryness and itching.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for comparing the efficacy of this compound and pseudoceramide in an animal model of atopic dermatitis.

Experimental_Workflow start Start sensitization Sensitization Phase: Topical Oxazolone Application start->sensitization challenge Challenge Phase: Repeated Oxazolone Application sensitization->challenge grouping Randomization into Treatment Groups challenge->grouping treatment_c3 Treatment Group 1: Topical this compound grouping->treatment_c3 treatment_pc Treatment Group 2: Topical Pseudoceramide grouping->treatment_pc treatment_v Vehicle Control Group grouping->treatment_v assessment Efficacy Assessment treatment_c3->assessment treatment_pc->assessment treatment_v->assessment tewl TEWL Measurement assessment->tewl scorad Clinical Scoring (SCORAD-like) assessment->scorad histology Histological Analysis assessment->histology analysis Data Analysis and Comparison tewl->analysis scorad->analysis histology->analysis end End analysis->end

Workflow for in vivo comparison of this compound and pseudoceramide.

Conclusion

Both this compound and pseudoceramides demonstrate significant efficacy in improving the signs and symptoms of atopic dermatitis by restoring skin barrier function and increasing hydration. Pseudoceramides offer an additional, documented anti-inflammatory mechanism through the activation of PPARα. While the available data supports the use of both ingredients in the management of atopic dermatitis, there is a clear need for more direct, head-to-head comparative studies to definitively establish their relative efficacy. Such studies would be invaluable for guiding the development of next-generation therapeutics for atopic dermatitis.

References

Head-to-head comparison of "Ceramide NP" and "Ceramide AP" on skin hydration

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis for researchers, scientists, and drug development professionals.

Ceramides, integral lipid components of the stratum corneum, are crucial for maintaining skin barrier function and hydration. Among the various classes of ceramides, Ceramide NP (N-stearoyl phytosphingosine) and Ceramide AP (α-hydroxy-N-stearoylphytosphingosine) are frequently utilized in dermatological and cosmetic formulations for their barrier-restoring properties. This guide provides a head-to-head comparison of their efficacy in skin hydration, supported by available experimental data and detailed methodologies.

Quantitative Data Summary

Direct comparative studies evaluating the individual effects of Ceramide NP and Ceramide AP on skin hydration are limited in publicly available literature. However, by synthesizing data from independent studies, we can draw an indirect comparison of their performance. The following table summarizes key quantitative findings on the impact of formulations containing these ceramides on skin hydration and transepidermal water loss (TEWL).

ParameterCeramide NPCeramide APData Source & Comments
Transepidermal Water Loss (TEWL) Reduction ~25% reduction 2 hours post-application of a ceramide-containing cream.[1] A study on a pseudo-ceramide showed a negative correlation between its absorption and TEWL changes.[2][3][4][5]Up to 30% reduction with regular use of formulations containing Ceramide AP.Data for Ceramide NP is from a clinical study on a specific formulation. The claim for Ceramide AP lacks a direct citation to a specific clinical trial in the available resources.
Skin Hydration Improvement Statistically significant increase in skin hydration over 24 hours compared to placebo and other moisturizers. A lotion with ceramides NP, AP, and EOP showed improved hydration.Formulations containing Ceramide AP, often in combination with other ceramides, have been shown to improve skin hydration.Studies on Ceramide NP provide more specific quantitative data on hydration improvement. The effects of Ceramide AP are often reported as part of a ceramide blend.
Correlation with Barrier Function The ratio of Ceramide [NP]/[NS] is a potential marker for skin barrier function, with a higher ratio correlating with lower TEWL and higher skin capacitance.-This highlights the specific role of Ceramide NP in the structural integrity of the skin barrier.

Note: The presented data is derived from different studies with varying formulations and methodologies. Therefore, a direct and absolute comparison of the percentages should be made with caution.

Experimental Protocols

The following sections detail the methodologies employed in studies evaluating the effects of ceramides on skin hydration.

In-Vivo Evaluation of Skin Hydration and Barrier Function
  • Objective: To assess the impact of topical formulations containing ceramides on skin hydration and transepidermal water loss (TEWL).

  • Subjects: Healthy volunteers with normal to dry skin are typically recruited. For studies targeting specific conditions, subjects with atopic dermatitis or other xerotic skin conditions may be included.

  • Methodology:

    • Baseline Measurements: Before product application, baseline measurements of skin hydration and TEWL are taken on designated areas of the skin, commonly the volar forearm.

    • Product Application: A standardized amount of the test formulation (e.g., cream or lotion containing Ceramide NP or AP) is applied to the designated test area. A control or placebo formulation is applied to a contralateral site.

    • Hydration Measurement (Corneometry): Skin surface hydration is measured using a Corneometer®. This instrument measures the electrical capacitance of the skin, which is proportional to its water content. Readings are typically taken at multiple time points post-application (e.g., 2, 4, 6, and 24 hours).

    • TEWL Measurement (Tewametry/Vapometry): The rate of water evaporation from the skin surface is measured using a Tewameter® or VapoMeter. This measurement reflects the integrity of the skin barrier. Lower TEWL values indicate a more intact barrier. Measurements are taken at various intervals after product application.

    • Data Analysis: Changes in skin hydration and TEWL from baseline are calculated and statistically compared between the active and control/placebo groups.

In-Vitro Model for Barrier Function Assessment
  • Objective: To evaluate the potential of ceramides to restore a disrupted skin barrier.

  • Model: Reconstructed human epidermal skin models or ex-vivo skin explants are often used.

  • Methodology:

    • Barrier Disruption: The skin barrier of the model is compromised using methods such as tape stripping or treatment with sodium lauryl sulfate (SLS).

    • Treatment: The disrupted skin models are treated with formulations containing the ceramide of interest.

    • Assessment:

      • TEWL: Measured to assess the recovery of the barrier function.

      • Gene Expression Analysis: Expression levels of key barrier-related proteins (e.g., filaggrin, loricrin) and inflammatory markers can be analyzed using techniques like qPCR.

      • Histological Examination: Changes in tissue structure and integrity are observed through microscopy.

Signaling Pathways and Mechanisms of Action

While specific, distinct signaling pathways for Ceramide NP and Ceramide AP in skin hydration are not extensively detailed in current literature, their general mechanism revolves around their structural role in the stratum corneum and their influence on keratinocyte differentiation.

Ceramides, along with cholesterol and free fatty acids, form the lipid lamellae in the intercellular space of the stratum corneum. This "brick and mortar" structure is essential for a competent skin barrier that prevents excessive water loss.

  • Ceramide NP: Composed of a phytosphingosine base and a non-hydroxylated fatty acid, Ceramide NP is a key component of the epidermal barrier. Its presence is crucial for the formation of a stable lamellar structure. Phytosphingosine, a component of Ceramide NP, has been associated with antimicrobial properties and the promotion of keratinocyte differentiation through peroxisome proliferator-activated receptor (PPAR) signaling, which helps to stabilize the skin barrier.

  • Ceramide AP: This ceramide contains an alpha-hydroxy fatty acid. The hydroxyl group can form additional hydrogen bonds, potentially contributing to a more organized and stable lipid structure within the stratum corneum.

The following diagram illustrates the general role of ceramides in maintaining the skin barrier.

SkinBarrier cluster_0 Stratum Corneum cluster_1 Lipid Composition cluster_2 Barrier Function Corneocytes Corneocytes (Bricks) Hydration Maintains Skin Hydration LipidLamellae Intercellular Lipid Lamellae (Mortar) LipidLamellae->Corneocytes Surrounds LipidLamellae->Hydration Contributes to Protection Protects from External Irritants LipidLamellae->Protection Ceramides Ceramides (Ceramide NP, Ceramide AP, etc.) Ceramides->LipidLamellae Forms Cholesterol Cholesterol Cholesterol->LipidLamellae Forms FFAs Free Fatty Acids FFAs->LipidLamellae Forms TEWL Reduces Transepidermal Water Loss (TEWL) Hydration->TEWL by

Caption: General role of ceramides in the skin barrier structure.

The following workflow outlines the experimental process for evaluating the efficacy of a ceramide-containing formulation on skin hydration.

ExperimentalWorkflow A Subject Recruitment (Dry Skin Condition) B Baseline Measurement (Corneometry & TEWL) A->B C Product Application (Ceramide Formulation vs. Placebo) B->C D Post-Application Measurements (Multiple Time Points) C->D E Data Analysis (Statistical Comparison) D->E F Efficacy Conclusion E->F

Caption: In-vivo experimental workflow for skin hydration assessment.

Conclusion

Both Ceramide NP and Ceramide AP are vital for maintaining a healthy skin barrier and, consequently, optimal skin hydration. Based on the available data, formulations containing Ceramide NP have demonstrated significant improvements in skin hydration and reductions in TEWL in clinical settings. The quantitative evidence for Ceramide AP's individual contribution is less distinct, as it is often part of a ceramide blend in tested products.

For researchers and drug development professionals, the choice between Ceramide NP and Ceramide AP may depend on the specific formulation goals. Ceramide NP has a more robust body of evidence for its direct impact on hydration and barrier function. Future head-to-head clinical trials are warranted to provide a more definitive comparison of the efficacy of these two important ceramide species.

References

The Synergistic Efficacy of Ceramide 3 in Lipid Combinations for Optimal Skin Barrier Function

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of experimental data reveals that the combination of Ceramide 3 with other physiological lipids, such as cholesterol and free fatty acids, is paramount for effective skin barrier restoration and hydration. In contrast, the individual application of this compound is significantly less effective and can even impede the natural repair processes of the skin.

Researchers, scientists, and drug development professionals will find compelling evidence in this guide that underscores the necessity of formulating skin barrier repair products with a precise balance of essential lipids. The data consistently demonstrates that a multi-lipid approach, particularly one that mimics the natural composition of the stratum corneum, accelerates barrier recovery, enhances hydration, and alleviates symptoms associated with compromised skin conditions.

Superior Performance of Lipid Combinations: A Quantitative Overview

The cornerstone of a healthy skin barrier is the intricate lamellar structure of the stratum corneum, which is primarily composed of ceramides, cholesterol, and free fatty acids.[1] Experimental studies have repeatedly shown that the topical application of a complete mixture of these lipids is essential for restoring barrier function after disruption.

A seminal study by Man et al. (1993) demonstrated that only a complete mixture of ceramides, cholesterol, and free fatty acids in an equimolar ratio (1:1:1) could facilitate normal barrier recovery on acetone-disrupted murine skin.[2] Subsequent research has further refined this understanding, indicating that a ceramide-dominant molar ratio of 3:1:1 (ceramides:cholesterol:free fatty acids) can accelerate this recovery process.[2][3] This specific ratio has been shown to be efficacious in managing dry skin conditions and was even approved by the United States FDA in 2006 for a barrier repair emulsion cream.[2]

Conversely, the application of individual lipids or incomplete mixtures has been shown to be detrimental. Research by Mao-Qiang and Feingold highlighted that applying a single lipid, including ceramides alone, or an incorrect ratio of lipids, can actually delay barrier repair.

Treatment GroupOutcome MeasureResultReference
Complete Lipid Mixture (1:1:1) Barrier RecoveryFacilitated normal recovery
Ceramide-Dominant Mixture (3:1:1) Barrier RecoveryAccelerated recovery
Individual Lipid Application Barrier RecoveryDelayed recovery
Incomplete Lipid Mixture Barrier RecoveryDelayed recovery

Table 1: Comparison of Barrier Recovery with Different Lipid Formulations

Further studies have explored the synergistic effects of specific ceramides. For instance, a combination of Ceramide 1 and this compound has been shown to act synergistically to decrease transepidermal water loss (TEWL) and increase skin hydration in sodium lauryl sulfate-irritated skin.

Treatment GroupChange in Skin Hydration (after 4 weeks)Change in TEWL (after 4 weeks)Reference
Emulsion with Ceramide 1 & 3 +21.9 ± 1.8%-36.7 ± 4.7%
Control Emulsion +8.9 ± 0.9%-5.1 ± 0.8%

Table 2: Efficacy of a Ceramide 1 & 3 Combination Emulsion on Irritated Skin

It is also important to note that the concentration of the total lipid mixture is a critical factor. Research suggests that a minimum concentration of 5% is necessary to facilitate barrier repair. Many commercial products may contain ceramides at much lower, less effective concentrations.

Experimental Protocols

The evaluation of skin barrier function and the efficacy of topical treatments relies on standardized, non-invasive biophysical measurements.

Measurement of Transepidermal Water Loss (TEWL)

TEWL is a primary indicator of the skin's barrier integrity. Higher TEWL values signify a compromised barrier that allows for excessive water evaporation.

Methodology:

  • Instrumentation: An open-chamber device such as the TEWAMETER TM210 is commonly used. This instrument measures the water vapor gradient above the skin surface.

  • Acclimatization: Subjects are required to acclimatize to the controlled environmental conditions (typically 18-22°C and 40-60% relative humidity) for at least 30 minutes prior to measurement.

  • Measurement Procedure: The probe of the device is placed gently on the skin surface without applying pressure. The reading is allowed to stabilize before being recorded. Multiple measurements are taken and averaged for each test site.

  • Data Interpretation: A decrease in TEWL over the course of treatment indicates an improvement in barrier function.

Measurement of Skin Hydration

Skin hydration levels are assessed by measuring the electrical capacitance of the stratum corneum, which is directly related to its water content.

Methodology:

  • Instrumentation: A Corneometer® 825 is a standard instrument for this measurement.

  • Acclimatization: Similar to TEWL measurements, subjects must acclimatize to the controlled environment.

  • Measurement Procedure: The probe of the Corneometer is pressed against the skin surface. The instrument provides a hydration value in arbitrary units. Multiple readings are taken and averaged.

  • Data Interpretation: An increase in the Corneometer values indicates improved skin hydration.

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the experimental workflow for assessing skin barrier repair and the signaling pathway of ceramide action.

Experimental_Workflow cluster_preparation Subject Preparation cluster_baseline Baseline Measurement cluster_treatment Treatment Protocol cluster_followup Follow-up Measurements cluster_analysis Data Analysis Subject Healthy Volunteers Acclimatization Acclimatization (30 min) Subject->Acclimatization Baseline_TEWL Baseline TEWL Acclimatization->Baseline_TEWL Baseline_Hydration Baseline Hydration Acclimatization->Baseline_Hydration Irritation Skin Irritation (e.g., SLS application) Baseline_TEWL->Irritation Baseline_Hydration->Irritation Application Topical Application (Test Formulations) Irritation->Application Followup_TEWL Follow-up TEWL Application->Followup_TEWL Followup_Hydration Follow-up Hydration Application->Followup_Hydration Comparison Comparison of Formulations Followup_TEWL->Comparison Followup_Hydration->Comparison

Caption: Experimental workflow for evaluating skin barrier repair formulations.

Ceramide_Signaling_Pathway cluster_extracellular Stratum Corneum cluster_cellular Keratinocyte Ceramide3 This compound LipidBilayer Lamellar Lipid Bilayer Ceramide3->LipidBilayer Integrates into Cholesterol Cholesterol Cholesterol->LipidBilayer Integrates into FattyAcids Free Fatty Acids FattyAcids->LipidBilayer Integrates into BarrierFunction Improved Barrier Function LipidBilayer->BarrierFunction Strengthens ReducedTEWL Reduced TEWL BarrierFunction->ReducedTEWL IncreasedHydration Increased Hydration BarrierFunction->IncreasedHydration

Caption: Role of this compound and other lipids in skin barrier function.

References

Cross-validation of different analytical methods for "Ceramide NP" quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of different analytical methods for the quantification of Ceramide NP, a critical sphingolipid in skin barrier function and cellular signaling. We present a comparative summary of quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate analytical technique for your research needs.

Quantitative Performance Comparison

The selection of an analytical method for Ceramide NP quantification is often a trade-off between sensitivity, specificity, throughput, and cost. Below is a summary of the key performance parameters for the most commonly employed techniques: High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is often considered the gold standard.

ParameterHPLC-UVHPTLC-DensitometryLC-MS/MS
Limit of Detection (LOD) ~0.9 µg/mL[1]~10 ng/mL[2]3 ng/mL[3]
Limit of Quantification (LOQ) ~2.7 µg/mL[1]~50 ng/mL[2]10 ng/mL
**Linearity (R²) **>0.999>0.99>0.99
Accuracy (Recovery) 95.11% - 100.48%Not explicitly stated97.1% - 104.9%
Precision (RSD) <0.26%<15% at LOQWithin-run: 0.9-5.4%, Between-run: 2.1-7.4%
Specificity Moderate; potential for co-elutionModerate; separation based on polarityHigh; mass-based detection
Throughput ModerateHighHigh (with automation)
Cost ModerateLowHigh

Note: The values presented are derived from different studies and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical results. Here are representative protocols for the key experiments cited.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of Ceramide NP in cosmetic formulations.

  • Instrumentation: Agilent 1290 HPLC system with a UV-Vis detector.

  • Column: ZORBAX Eclipse XDB-C8 (150.0 mm × 2.1 mm, 3.5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and methanol (70:30, v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 20 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Extraction of lipids from the sample matrix using a suitable solvent system, followed by filtration before injection.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a cost-effective method for the semi-quantitative analysis of ceramides.

  • Instrumentation: HPTLC system with a densitometric scanner.

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60.

  • Mobile Phase: A mixture of chloroform, methanol, and acetic acid (190:9:1, by vol). The plate is typically developed twice.

  • Sample Application: Samples and standards are applied to the plate as bands.

  • Detection: After development, the plate is dried and sprayed with a visualization reagent (e.g., copper sulfate in phosphoric acid) and heated for charring.

  • Quantification: Densitometric scanning of the charred bands.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for ceramide analysis, offering high sensitivity and specificity.

  • Instrumentation: Waters HPLC (2690 Separation Module) coupled to a Micromass triple quadrupole mass spectrometer (Quattro Ultima).

  • Column: Xperchrom 100 C8 column (2.1 × 150 mm, 5 μm).

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: Water with 0.2% formic acid.

    • Mobile Phase B: Acetonitrile/2-propanol (60:40, v/v) with 0.2% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Ceramide NP and internal standards.

  • Sample Preparation: Lipid extraction using the Bligh and Dyer method. For complex matrices like plasma, an additional solid-phase extraction step may be required.

Visualizing the Methodologies and Pathways

To better illustrate the relationships between these methods and the biological context of Ceramide NP, the following diagrams are provided.

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_comparison Comparative Analysis HPLC HPLC-UV LOD_LOQ LOD / LOQ HPLC->LOD_LOQ Linearity Linearity HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision Protocol Experimental Protocols HPLC->Protocol HPTLC HPTLC HPTLC->LOD_LOQ HPTLC->Linearity HPTLC->Accuracy HPTLC->Precision HPTLC->Protocol LCMS LC-MS/MS LCMS->LOD_LOQ LCMS->Linearity LCMS->Accuracy LCMS->Precision LCMS->Protocol Performance Performance Metrics LOD_LOQ->Performance Linearity->Performance Accuracy->Performance Precision->Performance Conclusion Selection of Optimal Method Performance->Conclusion Protocol->Conclusion

Cross-validation workflow for analytical methods.

Ceramide NP plays a crucial role in maintaining the skin's barrier function. It is a key component of the lamellar lipid structure in the stratum corneum, which regulates water retention and protects against external stressors.

CeramideNP_Signaling cluster_stratum_corneum Stratum Corneum cluster_barrier_function Skin Barrier Function cluster_cellular_response Cellular Response CerNP Ceramide NP Lamellar Lamellar Lipid Bilayer CerNP->Lamellar Signaling Intracellular Signaling CerNP->Signaling modulates Cholesterol Cholesterol Cholesterol->Lamellar FFA Free Fatty Acids FFA->Lamellar Hydration Maintains Hydration Lamellar->Hydration TEWL Prevents TEWL Lamellar->TEWL Protection Protects from Irritants Lamellar->Protection Differentiation Keratinocyte Differentiation Signaling->Differentiation

Role of Ceramide NP in skin barrier function.

References

Comparative lipidomics of healthy versus diseased skin focusing on "Ceramide 3" levels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Ceramide 3 (also known as Ceramide NP) levels in healthy versus diseased skin, specifically focusing on atopic dermatitis and psoriasis. The information presented is based on experimental data from peer-reviewed scientific literature and is intended to support research and development in dermatology.

Diminished this compound Levels: A Common Feature in Atopic Dermatitis and Psoriasis

Ceramides are integral lipid molecules for maintaining the skin's barrier function. Among them, this compound plays a crucial role in preventing excessive water loss and protecting against external insults. A growing body of evidence from lipidomic studies indicates a significant reduction in this compound levels in the stratum corneum of individuals with atopic dermatitis (AD) and psoriasis compared to healthy individuals. This depletion is linked to the impaired barrier function and increased inflammation characteristic of these conditions.[1][2]

A systematic review and meta-analysis of multiple studies has quantified the extent of this reduction, providing a clearer picture of the ceramide deficiency in these inflammatory skin diseases.

Skin ConditionThis compound (NP) Level Compared to Healthy Control (Lesional Skin)Key Findings
Healthy Skin BaselineNormal this compound levels are essential for a robust skin barrier.
Atopic Dermatitis ~26% reduction in relative abundanceReduced levels of this compound are associated with increased transepidermal water loss (TEWL) and skin dryness.[3]
Psoriasis ~52% reduction in relative abundanceThe significant decrease in this compound contributes to the compromised barrier integrity observed in psoriatic plaques.[2]

Experimental Protocols for Ceramide Analysis in Skin

The quantification of this compound and other lipids in the stratum corneum typically involves a multi-step process, from sample collection to sophisticated analytical techniques.

Sample Collection: Tape Stripping

A non-invasive method to collect samples from the stratum corneum.

  • Procedure:

    • An adhesive tape is firmly pressed onto the skin surface.

    • The tape is then rapidly removed, taking with it the outermost layers of the stratum corneum.

    • This process can be repeated on the same area to collect deeper layers of the stratum corneum.

Lipid Extraction

Isolation of lipids from the collected skin samples.

  • Modified Bligh-Dyer Method:

    • The tape strips are incubated in a solvent mixture, typically chloroform and methanol, to extract the lipids.

    • The mixture is then partitioned with a salt solution to separate the lipid-containing organic phase from the aqueous phase.

    • The organic phase, containing the ceramides, is collected and dried under a stream of nitrogen.

Lipid Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A powerful analytical technique for the separation, identification, and quantification of individual lipid species.

  • Procedure:

    • The dried lipid extract is reconstituted in an appropriate solvent.

    • The sample is injected into a liquid chromatography system, which separates the different lipid classes.

    • The separated lipids are then introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio.

    • Tandem mass spectrometry (MS/MS) is used to fragment the ions, providing structural information for confident identification of this compound.

    • Quantification is achieved by comparing the signal intensity of the target ceramide to that of a known amount of an internal standard.

G cluster_0 Sample Preparation cluster_1 Analysis Tape Stripping Tape Stripping Lipid Extraction Lipid Extraction Tape Stripping->Lipid Extraction LC-MS/MS LC-MS/MS Lipid Extraction->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis

Caption: Experimental workflow for skin ceramide analysis.

This compound and Inflammatory Signaling Pathways

The reduction of this compound in diseased skin is not only a structural defect but also has implications for cellular signaling. Ceramides are bioactive molecules that can influence inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While the precise mechanisms are still under investigation, it is understood that altered ceramide levels can contribute to the chronic inflammation seen in atopic dermatitis and psoriasis.

Ceramide-Mediated NF-κB Activation

Ceramides can influence the NF-κB signaling pathway, a key regulator of inflammation. An increase in certain ceramide species can lead to the activation of the IKK complex, which in turn phosphorylates IκBα. This phosphorylation targets IκBα for degradation, releasing the NF-κB dimer (p50/p65) to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

G Ceramide Ceramide IKK Complex IKK Complex Ceramide->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) releases Nucleus Nucleus NF-κB (p50/p65)->Nucleus translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes activates transcription of

Caption: Ceramide-induced NF-κB signaling pathway.

Ceramide-Mediated MAPK Activation

Ceramides can also activate the MAPK signaling cascade, which is involved in cellular stress responses and inflammation. This can occur through the activation of upstream kinases, leading to the sequential phosphorylation and activation of MAPKKK, MAPKK, and finally MAPK (e.g., p38, JNK). Activated MAPK can then phosphorylate various downstream targets, including transcription factors that regulate the expression of inflammatory mediators.

G Ceramide Ceramide Upstream Kinase Upstream Kinase Ceramide->Upstream Kinase activates MAPKKK MAPKKK Upstream Kinase->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK (p38/JNK) MAPK (p38/JNK) MAPKK->MAPK (p38/JNK) phosphorylates Transcription Factors Transcription Factors MAPK (p38/JNK)->Transcription Factors activates Inflammatory Mediators Inflammatory Mediators Transcription Factors->Inflammatory Mediators upregulates

Caption: Ceramide-induced MAPK signaling pathway.

References

The Synergistic Power of Ceramide 3 and Hyaluronic Acid in Topical Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the interplay of active ingredients is paramount to creating effective topical formulations. This guide provides an in-depth evaluation of the synergistic effects of Ceramide 3 and hyaluronic acid, two powerhouse molecules in skin hydration and barrier function. By examining their individual and combined actions, supported by experimental data, we aim to illuminate the enhanced benefits of their co-formulation.

The scientific literature strongly supports a synergistic relationship where hyaluronic acid, a potent humectant, attracts and binds water in the epidermis, while this compound, a key lipid component of the stratum corneum, locks in moisture and reinforces the skin's natural barrier.[1][2][3][4] This dual-action approach leads to superior and longer-lasting skin hydration and a more resilient skin barrier compared to the use of either ingredient alone.

Quantitative Analysis of Efficacy

To quantify the benefits of ceramide application, a notable study by Huang and Chang (2008) investigated the effects of emulsions containing ceramides on skin hydration and transepidermal water loss (TEWL) in human subjects. While this study focused on the synergy between Ceramide 1 and this compound, its findings provide valuable insights into the efficacy of this compound. The 28-day study on sodium lauryl sulfate-irritated skin demonstrated a significant improvement in skin barrier function.[5]

FormulationMaximum Increase in Skin Hydration (Corneometer Units)Maximum Decrease in Transepidermal Water Loss (TEWL)
Emulsion with Ceramides 1 & 321.9% ± 1.8%36.7% ± 4.7%
Control Emulsion8.9% ± 0.9%5.1% ± 0.8%

Data from Huang and Chang, 2008.

Although this study did not include a formulation with hyaluronic acid, the dramatic increase in hydration and reduction in TEWL with ceramides underscores their foundational role in barrier repair. The addition of hyaluronic acid to such a formulation is widely accepted to further enhance these effects by providing the initial moisture that ceramides can then effectively seal within the skin. One study highlighted that hyaluronic acid can increase skin hydration levels by as much as 96% within 8 weeks of consistent use.

Experimental Protocols

The following are detailed methodologies for the key experiments commonly cited in the evaluation of topical formulations containing this compound and hyaluronic acid.

Measurement of Skin Hydration: Corneometry

The Corneometer® CM 825 is a widely used instrument for determining the hydration level of the stratum corneum.

  • Principle: The measurement is based on the capacitance of a dielectric medium. The probe head contains a precision capacitor, and changes in the dielectric constant of the skin due to its water content alter the capacitance. The instrument provides a reading in arbitrary units that correlate with the skin's hydration level.

  • Protocol:

    • Subjects are acclimated to a room with controlled temperature and humidity for at least 20-30 minutes before measurements.

    • The measurement sites on the skin (e.g., volar forearm) are demarcated.

    • The Corneometer® probe is pressed firmly and perpendicularly onto the skin surface.

    • A reading is taken, and the process is repeated three times at each site.

    • The average of the three readings is recorded as the skin hydration value.

    • Baseline measurements are taken before the application of the test product.

    • Post-application measurements are taken at specified time points (e.g., 1, 2, 4, 8, 24 hours) to evaluate the product's efficacy over time.

Measurement of Transepidermal Water Loss (TEWL): Tewametry

The Tewameter® TM300 is the standard instrument for assessing the skin's barrier function by measuring TEWL.

  • Principle: The probe consists of a hollow cylinder with two pairs of sensors that measure temperature and relative humidity at two different points. This "open chamber" method calculates the water vapor pressure gradient, which is directly proportional to the rate of water evaporation from the skin (TEWL), expressed in g/m²/h.

  • Protocol:

    • Subjects are acclimated to a draft-free room with controlled temperature and humidity for at least 20-30 minutes.

    • The Tewameter® probe is held perpendicularly to the skin surface without applying pressure.

    • The instrument is allowed to stabilize for approximately 30-60 seconds until a stable TEWL reading is obtained.

    • Multiple readings are taken at each designated measurement site.

    • The average of the stable readings is recorded.

    • Baseline TEWL is measured before product application.

    • Subsequent measurements are taken at defined intervals post-application to assess the product's impact on skin barrier integrity.

Signaling Pathways and Synergistic Mechanisms

The synergistic effect of this compound and hyaluronic acid extends to the cellular level, where they influence key signaling pathways involved in skin health.

Ceramide Signaling in Epidermal Homeostasis

Ceramides are not merely structural lipids; they are also bioactive molecules that regulate critical cellular processes in the epidermis. They are known to influence keratinocyte proliferation, differentiation, and apoptosis, thereby playing a important role in the formation and maintenance of a healthy skin barrier.

Ceramide_Signaling cluster_epidermis Epidermal Keratinocyte Ceramide This compound Proliferation Keratinocyte Proliferation Ceramide->Proliferation Regulates Differentiation Keratinocyte Differentiation Ceramide->Differentiation Promotes Apoptosis Apoptosis Ceramide->Apoptosis Modulates Barrier_Function Enhanced Skin Barrier Function Differentiation->Barrier_Function HA_Signaling cluster_cell Keratinocyte HA Hyaluronic Acid CD44 CD44 Receptor HA->CD44 Binds to Hydration Increased Skin Hydration HA->Hydration RhoGTPase RhoGTPase Signaling CD44->RhoGTPase Activates Cell_Functions Keratinocyte Adhesion, Migration, Proliferation RhoGTPase->Cell_Functions Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_evaluation Evaluation Subject_Recruitment Recruit Subjects (e.g., with dry skin) Baseline_Measurements Baseline Measurements (Corneometer, Tewameter) Subject_Recruitment->Baseline_Measurements Randomization Randomize Subjects into Treatment Groups Baseline_Measurements->Randomization Group_A Group A: Vehicle (Placebo) Group_B Group B: This compound Only Group_C Group C: Hyaluronic Acid Only Group_D Group D: This compound + Hyaluronic Acid Measurement_Points Measurements at Pre-defined Time Points (e.g., 2, 4, 8, 24 hrs, 4 weeks) Group_A->Measurement_Points Group_B->Measurement_Points Group_C->Measurement_Points Group_D->Measurement_Points Data_Analysis Statistical Analysis (e.g., ANOVA, t-test) Measurement_Points->Data_Analysis Conclusion Draw Conclusions on Synergistic Effects Data_Analysis->Conclusion

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ceramide 3
Reactant of Route 2
Reactant of Route 2
Ceramide 3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.